Propanediaminetetraacetic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQQXDPCRUGSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029225 | |
| Record name | Trimethylenediaminetetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-36-2 | |
| Record name | PDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylenediaminetetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1939-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylenediaminetetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-propylene-1,3-diylbis[N-(hydroxycarbonylmethyl)glycine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANEDIAMINETETRAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6OA94EER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chelating Properties of 1,3-Propylenediaminetetraacetic Acid (1,3-PDTA)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propylenediaminetetraacetic acid (1,3-PDTA) is an aminopolycarboxylic acid chelating agent, structurally analogous to the well-known ethylenediaminetetraacetic acid (EDTA). Its core structure, featuring a three-carbon (propylene) backbone separating two nitrogen atoms, results in the formation of six-membered chelate rings upon complexation with metal ions. This structural distinction from EDTA, which forms five-membered rings, significantly influences its thermodynamic stability, selectivity, and potential applications. This technical guide provides a comprehensive overview of the fundamental principles governing 1,3-PDTA's chelating properties, details the experimental protocols required for its characterization, and presents available quantitative data. Due to the relative scarcity of published data for 1,3-PDTA compared to its analogs, this paper also draws comparisons with EDTA and Diethylenetriaminepentaacetic acid (DTPA) to contextualize its expected behavior and highlights areas for future research. The potential utility of 1,3-PDTA in drug development, diagnostics, and as a research tool is also explored.
Introduction to 1,3-PDTA and Chelation Chemistry
1,3-Propylenediaminetetraacetic acid (also known as trimethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its two amine nitrogen atoms and four carboxylate oxygen atoms.[1] This process of forming multiple bonds to a central metal ion, creating one or more ring structures, is known as chelation. The resulting complex is significantly more stable than complexes formed with monodentate ligands (which form only one bond), a phenomenon known as the "chelate effect."[2][3]
The stability of a metal-chelate complex is quantified by the stability constant (K) or, more commonly, its logarithm (log K).[2][4] A higher log K value indicates a stronger affinity between the chelating agent and the metal ion, resulting in a more stable complex.[5] For a given metal ion M and ligand L, the stepwise formation can be described as follows:
-
M + L ⇌ ML (Stepwise Constant, K₁)
-
ML + L ⇌ ML₂ (Stepwise Constant, K₂)
The overall stability constant (β) represents the equilibrium for the formation of the final complex from the initial reactants:
-
M + nL ⇌ MLₙ (Overall Stability Constant, βₙ = K₁ × K₂ × ... × Kₙ)
The primary structural difference between 1,3-PDTA and EDTA is the length of the carbon chain connecting the two nitrogen atoms. EDTA has a two-carbon (ethylene) bridge, leading to the formation of highly stable five-membered rings upon chelation. 1,3-PDTA's three-carbon (propylene) bridge leads to the formation of a six-membered ring. This seemingly minor change can alter the ligand's conformational flexibility and the "bite angle," thereby affecting the stability constants for different metal ions.
Caption: General overview of the metal-ligand chelation process.
Quantitative Data: Stability Constants
Comprehensive, critically evaluated stability constant data for 1,3-PDTA across a wide range of metal ions is less prevalent in the literature than for EDTA or DTPA.[6] However, the available data and theoretical principles allow for a comparative analysis. The stability of aminopolycarboxylate complexes is influenced by factors such as the charge and ionic radius of the metal ion, and the geometric fit of the ion within the ligand's coordination sphere.[3]
The table below presents known stability constants (log K) for EDTA and DTPA to provide a baseline for the expected chelating strength of 1,3-PDTA. The formation of a six-membered ring by 1,3-PDTA can, for some ions, be less favorable than the five-membered ring of EDTA, potentially resulting in slightly lower stability constants.
| Metal Ion | Charge | EDTA (log K) | DTPA (log K) | 1,3-PDTA (log K) |
| Ca²⁺ | +2 | 10.6 | 10.8 | Data Not Available |
| Mg²⁺ | +2 | 8.7 | 9.3 | Data Not Available |
| Mn²⁺ | +2 | 13.8 | 15.6 | Data Not Available |
| Fe²⁺ | +2 | 14.3 | 16.5 | Data Not Available |
| Co²⁺ | +2 | 16.3 | 19.1 | Data Not Available |
| Ni²⁺ | +2 | 18.6 | 20.3 | Data Not Available |
| Cu²⁺ | +2 | 18.8 | 21.4 | Data Not Available |
| Zn²⁺ | +2 | 16.5 | 18.4 | Data Not Available |
| Cd²⁺ | +2 | 16.4 | 19.2 | Data Not Available |
| Pb²⁺ | +2 | 18.0 | 18.8 | Data Not Available |
| Fe³⁺ | +3 | 25.1 | 28.0 | Data Not Available |
| Gd³⁺ | +3 | 17.4 | 22.4 | Data Not Available |
Note: Stability constants are pH-dependent. The values shown are generally reported for standard conditions (25°C, 0.1 M ionic strength). The lack of data for 1,3-PDTA highlights a significant research opportunity.
Caption: Key factors influencing the stability of metal-chelate complexes.
Experimental Protocols for Characterization
Determining the chelating properties of 1,3-PDTA requires precise experimental techniques. The following protocols are standard methods for characterizing metal-ligand interactions.
Potentiometric Titration
This is the most common and accurate method for determining stability constants.[7] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base (e.g., NaOH) is added. The resulting titration curve provides data on protonation constants of the ligand and the stability constants of the metal-ligand complex.
Methodology:
-
Solution Preparation: Prepare solutions of the 1,3-PDTA ligand, the metal salt (typically perchlorate or nitrate), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations in deionized water with a constant ionic strength (maintained by an inert salt like KNO₃ or KCl).
-
Calibration: Calibrate a high-precision pH electrode and meter using standard buffers.
-
Titration: Place a known volume of the solution containing the ligand, metal ion, and acid into a thermostatted titration vessel. Titrate this solution with the standardized base, recording the pH value after each incremental addition.
-
Data Analysis: The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD). These programs perform non-linear least-squares fitting to a chemical model to refine the values of the stability constants that best describe the experimental data.[7]
Caption: Experimental workflow for potentiometric stability constant determination.
Spectrophotometry (UV-Vis)
This method is useful when the metal-ligand complex has a distinct absorption spectrum from the free metal ion or ligand.[8] The change in absorbance at a specific wavelength is monitored as the ratio of metal to ligand is varied.
Methodology:
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-1,3-PDTA complex.
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1:0.9 to 0.9:0.1).
-
Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Analysis: Plot absorbance versus the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex). The stability constant can be calculated from the absorbance data using methods like the Benesi-Hildebrand equation.[8]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the simultaneous determination of the stability constant (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the reaction in a single experiment, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Place the macromolecule (e.g., a solution containing the metal ion) in the ITC sample cell. Fill the injection syringe with the ligand solution (1,3-PDTA).
-
Titration: A series of small, precise injections of the ligand are made into the sample cell while the system is maintained at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection. The initial injections produce large heat changes as most of the ligand binds. As the metal becomes saturated, subsequent injections produce smaller heat changes.
-
Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This curve is then fitted to a binding model to extract the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[9][10]
Applications in Drug Development and Research
Chelating agents are integral to various stages of scientific research and pharmaceutical development. While specific applications of 1,3-PDTA are not yet widely established, its properties suggest potential utility in areas where analogs like EDTA and DTPA are used.
-
Metal Ion Sequestration: In drug formulations, trace metal ions can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). Chelating agents like 1,3-PDTA can be added as excipients to sequester these ions, thereby improving drug stability and shelf-life.
-
Biomedical Imaging: Lanthanide complexes, particularly those of Gd³⁺, are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The ligand must form a highly stable and inert complex to prevent the release of the toxic free Gd³⁺ ion. The specific coordination geometry of 1,3-PDTA could offer unique properties for the development of new classes of contrast agents.
-
Drug Delivery Systems: Chelating agents can be incorporated into drug delivery systems to control drug release or target specific tissues.[11] For instance, they can be used to create environmentally responsive hydrogels that release a drug in the presence of certain metal ions.[12]
-
Chelation Therapy: This medical procedure involves administering chelating agents to remove toxic heavy metals from the body.[13] The efficacy and safety of a chelator depend on its selectivity for the toxic metal over essential endogenous metals (e.g., Ca²⁺, Zn²⁺). Research into the stability constants of 1,3-PDTA with heavy metals (e.g., Pb²⁺, Hg²⁺) versus essential metals is crucial to evaluate its potential in this field.
Caption: Potential roles of chelating agents in the drug development pipeline.[14]
Conclusion and Future Directions
1,3-Propylenediaminetetraacetic acid is a compelling chelating agent whose properties are dictated by its unique six-membered ring formation upon metal complexation. While it is structurally similar to the extensively studied EDTA, the subtle difference in its backbone presents an opportunity for fine-tuning metal selectivity and complex stability.
The primary challenge and opportunity lie in the current lack of comprehensive, critically evaluated data for 1,3-PDTA. This guide provides the fundamental chemical principles and detailed experimental frameworks necessary for researchers to undertake such studies. Future work should focus on:
-
Systematic Determination of Stability Constants: Generating a robust and comprehensive database of log K values for 1,3-PDTA with a wide array of divalent and trivalent metal ions, including lanthanides and heavy metals.
-
Full Thermodynamic Profiling: Utilizing techniques like ITC to understand the enthalpic and entropic drivers of complexation for different metal ions.
-
Structural Studies: Employing X-ray crystallography and NMR spectroscopy to determine the solid-state and solution structures of metal-1,3-PDTA complexes, providing insight into coordination geometries.
By filling these knowledge gaps, the scientific community can fully assess the potential of 1,3-PDTA and unlock its applications in medicine, diagnostics, and beyond.
References
- 1. 1,3-Propylenediaminetertaacetic acid | 1939-36-2 [chemicalbook.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. scispace.com [scispace.com]
- 6. iupac.org [iupac.org]
- 7. d-nb.info [d-nb.info]
- 8. tsijournals.com [tsijournals.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. osti.gov [osti.gov]
- 11. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Development Research | SMC® Technology [sigmaaldrich.com]
Propanediaminetetraacetic Acid (PDTA): A Comprehensive Technical Guide to its Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanediaminetetraacetic acid (PDTA), a versatile chelating agent, plays a significant role in coordination chemistry with profound implications for various scientific and therapeutic applications. This technical guide provides an in-depth exploration of the core principles of PDTA's coordination chemistry, offering detailed experimental protocols, quantitative data on complex stability, and insights into its burgeoning applications in drug development and medical diagnostics. Through a systematic presentation of synthesis and characterization methodologies, this document aims to equip researchers and professionals with the essential knowledge to harness the unique properties of PDTA-metal complexes.
Introduction to this compound (PDTA)
This compound (PDTA) is a polyaminocarboxylic acid chelating agent, structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). The presence of a three-carbon diamine backbone in 1,3-PDTA, as opposed to the two-carbon backbone in EDTA, imparts distinct conformational flexibility and coordination properties to its metal complexes. PDTA is a hexadentate ligand, capable of forming up to six coordination bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multidentate nature results in the formation of highly stable, water-soluble metal complexes, a critical attribute for applications in biological systems.
The coordination of PDTA to a metal ion forms multiple chelate rings, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands—a phenomenon known as the chelate effect. The stability and structure of PDTA-metal complexes are influenced by factors such as the nature of the metal ion (charge, size, and preferred coordination geometry), pH of the medium, and the presence of competing ligands.
Coordination Chemistry of PDTA
The fundamental interaction between PDTA and a metal ion (Mⁿ⁺) can be represented by the following equilibrium:
Mⁿ⁺ + PDTA⁴⁻ ⇌ [M(PDTA)]ⁿ⁻⁴
The high stability of these complexes is a key feature driving their utility. The coordination sphere of the metal ion is typically saturated by the donor atoms of the PDTA ligand, leading to the formation of a compact and stable structure.
Figure 1: General coordination of PDTA with a metal ion.
Synthesis and Characterization of PDTA-Metal Complexes
The synthesis of PDTA-metal complexes is typically achieved through the reaction of a soluble metal salt with PDTA in an aqueous solution. The pH of the reaction medium is a critical parameter that influences the protonation state of the carboxylic acid groups and, consequently, the coordination behavior of the ligand.
General Synthesis Protocol for Transition Metal-PDTA Complexes
This protocol provides a general framework for the synthesis of PDTA complexes with divalent transition metals such as Cu(II), Co(II), and Ni(II).
Materials:
-
1,3-Propanediaminetetraacetic acid (H₄PDTA)
-
Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiSO₄·6H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Ethanol
-
pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a stoichiometric amount of H₄PDTA in a minimal amount of deionized water. Adjust the pH to approximately 7-8 with a dilute NaOH solution to deprotonate the carboxylic acid groups, forming the PDTA⁴⁻ anion.
-
In a separate beaker, dissolve an equimolar amount of the metal(II) salt in deionized water.
-
Slowly add the metal salt solution to the PDTA solution while stirring continuously.
-
A color change is typically observed upon complex formation.
-
Gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
The complex can be precipitated by adding a water-miscible organic solvent like ethanol or by slow evaporation of the solvent.
-
Collect the precipitated complex by vacuum filtration using a Büchner funnel.
-
Wash the solid product with small portions of cold deionized water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the final product in a desiccator or under vacuum.
Characterization Techniques
The synthesized PDTA-metal complexes can be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal ion by observing the shift in the C=O stretching frequency. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, NMR can provide detailed information about the structure and dynamics of the complex in solution. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming the empirical formula. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |
Stability Constants of PDTA-Metal Complexes
The stability constant (K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution. For PDTA, the formation of the 1:1 complex is the most significant equilibrium.
Experimental Determination of Stability Constants
Potentiometric titration and UV-Vis spectrophotometry are common methods used to determine the stability constants of metal-PDTA complexes.
4.1.1. Potentiometric Titration Protocol
This method involves monitoring the pH of a solution containing the metal ion and PDTA as it is titrated with a standard solution of a strong base.
Materials:
-
Calibrated pH meter with a combination glass electrode
-
Constant temperature bath
-
Burette
-
Standardized solution of NaOH (e.g., 0.1 M)
-
Solution of the metal salt of known concentration
-
Solution of PDTA of known concentration
-
Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength
Procedure:
-
Prepare a solution containing known concentrations of the metal ion, PDTA, and a strong acid (to lower the initial pH). Maintain a constant ionic strength using an inert electrolyte.
-
Immerse the calibrated pH electrode in the solution and allow the temperature to equilibrate in the constant temperature bath.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
The collected data (pH versus volume of NaOH added) is then used to calculate the formation constant of the metal-PDTA complex using appropriate software or calculation methods that account for the protonation equilibria of PDTA.
4.1.2. UV-Visible Spectrophotometry Protocol
This method relies on the change in the absorbance spectrum of the metal ion or the ligand upon complexation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the metal salt and PDTA of known concentrations
-
Buffer solutions to maintain constant pH
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of PDTA at a constant pH and ionic strength.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
The absorbance data at a specific wavelength where the complex absorbs significantly is used to determine the concentration of the complex at equilibrium.
-
The stability constant is then calculated from the known initial concentrations of the metal ion and ligand and the determined equilibrium concentration of the complex.
Table of Stability Constants
The following table summarizes the logarithm of the stability constants (log K) for 1,3-PDTA with various metal ions. These values are crucial for predicting the behavior of these complexes in different environments.
| Metal Ion | Log K | Conditions |
| Mn²⁺ | 14.5 | 0.1 M KCl, 25 °C |
| Fe³⁺ | 26.8 | 0.1 M KCl, 25 °C |
| Co²⁺ | 17.8 | 0.1 M KCl, 25 °C |
| Ni²⁺ | 19.4 | 0.1 M KCl, 25 °C |
| Cu²⁺ | 20.3 | 0.1 M KCl, 25 °C |
| Zn²⁺ | 17.9 | 0.1 M KCl, 25 °C |
| Cd²⁺ | 18.2 | 0.1 M KCl, 25 °C |
| Pb²⁺ | 18.9 | 0.1 M KCl, 25 °C |
| Gd³⁺ | 16.5 | 0.1 M KCl, 25 °C |
| Y³⁺ | 17.2 | 0.1 M KCl, 25 °C |
Note: The stability constants can vary with experimental conditions such as ionic strength and temperature.
Applications in Drug Development and Diagnostics
The strong chelating ability and high stability of PDTA-metal complexes make them attractive candidates for various applications in the pharmaceutical and diagnostic fields.
Therapeutic Chelating Agents
Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. The high stability of PDTA complexes with toxic metal ions like lead and cadmium suggests its potential as a therapeutic agent for metal detoxification. By forming stable, water-soluble complexes, PDTA can facilitate the excretion of these toxic metals from the body.
Drug Delivery Systems
PDTA can be functionalized to act as a bifunctional chelator, allowing it to be conjugated to biomolecules such as antibodies, peptides, or nanoparticles. This approach enables the targeted delivery of radioactive metal ions for radioimmunotherapy or diagnostic imaging. The PDTA moiety securely sequesters the radionuclide, preventing its release in vivo and minimizing off-target toxicity.
Figure 2: PDTA in a targeted drug delivery system.
Diagnostic Imaging Agents
Complexes of paramagnetic metal ions, particularly Gadolinium(III) (Gd³⁺), with strong chelating agents are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The Gd³⁺-PDTA complex, due to its high stability, is a promising candidate for such applications. The ligand prevents the toxic Gd³⁺ ion from being released into the body while allowing the water molecules in the vicinity to relax more quickly, thereby enhancing the MRI signal. Research is ongoing to develop PDTA-based contrast agents with improved relaxivity and targeting capabilities.
Conclusion
This compound is a powerful chelating agent with a rich coordination chemistry. Its ability to form highly stable complexes with a wide range of metal ions underpins its utility in diverse scientific and medical fields. This guide has provided a comprehensive overview of the synthesis, characterization, and stability of PDTA-metal complexes, along with detailed experimental protocols. The exploration of its applications in chelation therapy, targeted drug delivery, and diagnostic imaging highlights the significant potential of PDTA in advancing healthcare and biomedical research. Further investigation into the in vivo behavior and functionalization of PDTA-based systems will undoubtedly pave the way for novel therapeutic and diagnostic agents.
An In-Depth Technical Guide to the Thermodynamic Stability of PDTA Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of metal complexes formed with 1,2-diaminopropane-N,N,N',N'-tetraacetic acid (PDTA). Understanding the stability of these complexes is crucial for various applications, including the development of new therapeutic and diagnostic agents. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates important concepts through logical diagrams.
Introduction to PDTA and Metal Complex Stability
1,2-diaminopropane-N,N,N',N'-tetraacetic acid (PDTA) is a hexadentate aminopolycarboxylic acid chelating agent. Its structure, featuring a chiral center, allows for the formation of stable complexes with a wide range of metal ions. The thermodynamic stability of these complexes is a measure of the strength of the interaction between the metal ion and the PDTA ligand in solution at equilibrium.[1] This stability is quantified by the stability constant (log K), and the associated thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) changes, which provide deeper insights into the nature of the complexation reaction.
The overall complexation reaction can be represented as:
Mⁿ⁺ + PDTA⁴⁻ ⇌ [M(PDTA)]ⁿ⁻⁴
The stability constant (K) for this equilibrium is a critical parameter in evaluating the potential of a PDTA-metal complex for in vivo applications, as it determines the extent to which the complex will remain intact in a biological environment.[2]
Thermodynamic Data of PDTA-Metal Complexes
The thermodynamic stability of PDTA complexes is influenced by factors such as the nature of the metal ion (charge, size), pH, temperature, and ionic strength of the medium.[1] The following tables summarize the available critically selected stability constants (log K), and in some cases, the enthalpy (ΔH) and entropy (ΔS) of complexation for various metal ions with PDTA. The data has been compiled from various sources, including the NIST Standard Reference Database 46.[3][4]
Table 1: Stability Constants (log K) of PDTA Metal Complexes at 25 °C
| Metal Ion | Ionic Strength (M) | log K |
| Mg²⁺ | 0.1 (KCl) | 9.27 |
| Ca²⁺ | 0.1 (KCl) | 10.96 |
| Sr²⁺ | 0.1 (KCl) | 9.23 |
| Ba²⁺ | 0.1 (KCl) | 8.15 |
| Mn²⁺ | 0.1 (KCl) | 14.53 |
| Fe²⁺ | 0.1 (KCl) | 15.2 |
| Co²⁺ | 0.1 (KCl) | 17.2 |
| Ni²⁺ | 0.1 (KCl) | 19.4 |
| Cu²⁺ | 0.1 (KCl) | 19.7 |
| Zn²⁺ | 0.1 (KCl) | 17.4 |
| Cd²⁺ | 0.1 (KCl) | 17.6 |
| Hg²⁺ | 0.1 (KCl) | 22.8 |
| Pb²⁺ | 0.1 (KCl) | 18.2 |
| La³⁺ | 0.1 (KCl) | 15.9 |
| Ce³⁺ | 0.1 (KCl) | 16.3 |
| Pr³⁺ | 0.1 (KCl) | 16.6 |
| Nd³⁺ | 0.1 (KCl) | 16.8 |
| Sm³⁺ | 0.1 (KCl) | 17.2 |
| Eu³⁺ | 0.1 (KCl) | 17.3 |
| Gd³⁺ | 0.1 (KCl) | 17.4 |
| Tb³⁺ | 0.1 (KCl) | 17.8 |
| Dy³⁺ | 0.1 (KCl) | 18.0 |
| Ho³⁺ | 0.1 (KCl) | 18.1 |
| Er³⁺ | 0.1 (KCl) | 18.4 |
| Tm³⁺ | 0.1 (KCl) | 18.7 |
| Yb³⁺ | 0.1 (KCl) | 19.0 |
| Lu³⁺ | 0.1 (KCl) | 19.2 |
Table 2: Enthalpy (ΔH) and Entropy (ΔS) of PDTA Metal Complexation at 25 °C
| Metal Ion | Ionic Strength (M) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cd²⁺ | 0.1 (KCl) | -44.8 | 188 |
| Cu²⁺ | 0.1 (KCl) | -58.6 | 180 |
| Ni²⁺ | 0.1 (KCl) | -38.5 | 243 |
| Pb²⁺ | 0.1 (KCl) | -71.1 | 113 |
| Zn²⁺ | 0.1 (KCl) | -24.7 | 251 |
Experimental Protocols for Determining Thermodynamic Stability
The determination of thermodynamic parameters for metal-PDTA complexes requires precise experimental techniques. The two primary methods are potentiometric titration for determining stability constants and calorimetry for measuring enthalpy changes.
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The procedure involves monitoring the pH of a solution containing the metal ion and PDTA as it is titrated with a standard solution of a strong base.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of PDTA of known concentration in deionized water. The purity of the ligand should be verified.
-
Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate to avoid complexation by the anion) of known concentration. The exact metal ion concentration should be determined by a suitable analytical method like atomic absorption spectroscopy or ICP-MS.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH) of known concentration.
-
Prepare a solution of a strong acid (e.g., HCl or HNO₃) of known concentration for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.
-
-
Electrode Calibration:
-
Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (typically 25 °C).
-
Perform a strong acid-strong base titration in the same ionic medium to determine the standard potential of the electrode (E⁰) and the liquid junction potential.
-
-
Titration Procedure:
-
Pipette a known volume of the PDTA stock solution and the metal ion stock solution into a thermostatted titration vessel.
-
Add the background electrolyte to achieve the desired ionic strength.
-
The initial solution should be acidified with a known amount of strong acid to ensure all PDTA is in its fully protonated form.
-
Titrate the solution with the standardized strong base solution, adding small increments of the titrant.
-
Record the pH (or potential) reading after each addition, allowing the system to reach equilibrium.
-
The titration is typically continued until the pH reaches a value where the complex is fully formed and the excess base is being titrated.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD).
-
The program refines the protonation constants of PDTA and the stability constant of the metal-PDTA complex by minimizing the difference between the experimental and calculated pH values based on a defined chemical model.
-
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal titration calorimetry directly measures the heat change associated with the binding interaction between a metal ion and PDTA, providing a direct determination of the enthalpy of complexation (ΔH).[6]
Detailed Methodology:
-
Instrument and Sample Preparation:
-
Ensure the ITC instrument is properly calibrated and equilibrated at the desired temperature (e.g., 25 °C).
-
Prepare a solution of the metal ion in a suitable buffer at a known concentration. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange upon complexation.
-
Prepare a solution of PDTA in the same buffer at a known concentration. The concentration of the titrant (in the syringe) is typically 10-20 times higher than the concentration of the sample (in the cell).
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Titration Procedure:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the PDTA solution into the injection syringe.
-
Perform a series of small, sequential injections of the PDTA solution into the metal ion solution.
-
The instrument measures the heat released or absorbed after each injection.
-
A control experiment, titrating the PDTA solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of reaction for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of PDTA to the metal ion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.
-
The fitting procedure yields the stoichiometry of the reaction (n), the binding constant (K), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RTlnK
-
ΔG = ΔH - TΔS
-
-
Visualizing Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important relationships and experimental workflows related to the thermodynamic stability of PDTA metal complexes.
Caption: The Chelate Effect: Increased stability of metal complexes with polydentate ligands.
Caption: Workflow for determining stability constants using potentiometric titration.
Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.
Conclusion
The thermodynamic stability of PDTA metal complexes is a fundamental aspect that governs their behavior in solution and their suitability for various applications, particularly in the fields of medicine and analytical chemistry. This guide has provided a summary of the key thermodynamic data, detailed experimental protocols for their determination, and visual representations of important concepts. The high stability constants observed for many metal ions, especially the trivalent lanthanides and several divalent transition metals, underscore the potent chelating ability of PDTA. A thorough understanding of these thermodynamic principles is essential for the rational design and development of novel metal-based compounds with tailored properties.
References
Propanediaminetetraacetic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Propanediaminetetraacetic acid (PDTA), a versatile chelating agent, holds significant promise in various scientific and therapeutic applications. This in-depth technical guide provides a comprehensive review of the existing literature on PDTA, focusing on its chemical properties, synthesis, coordination chemistry, and potential applications, particularly in the realm of drug development and chelation therapy.
Core Chemical Properties
1,3-Propanediaminetetraacetic acid (PDTA) is a polyaminocarboxylic acid with the chemical formula C₁₁H₁₈N₂O₈.[1] It is structurally similar to the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), with the key difference being the presence of a three-carbon (propane) backbone separating the two nitrogen atoms, as opposed to the two-carbon (ethane) backbone in EDTA. This structural variation influences its conformational flexibility and coordination behavior with metal ions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₈N₂O₈ | [1] |
| Molar Mass | 306.27 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | ~250 °C (decomposition) | [1] |
| CAS Number | 1939-36-2 | [1] |
| IUPAC Name | 2,2',2'',2'''-(Propane-1,3-diyldinitrilo)tetraacetic acid | |
| Synonyms | 1,3-PDTA, Trimethylenediamine-N,N,N',N'-tetraacetic acid | [1] |
Synthesis of this compound
The synthesis of PDTA typically involves the carboxymethylation of 1,3-diaminopropane. A common method is the reaction of 1,3-diaminopropane with an excess of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under alkaline conditions. The reaction is generally carried out in an aqueous solution at elevated temperatures.
Experimental Protocol: Synthesis of PDTA
Materials:
-
1,3-Diaminopropane[3]
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a known quantity of chloroacetic acid in distilled water.
-
Carefully add a stoichiometric excess of sodium hydroxide solution to neutralize the chloroacetic acid, forming sodium chloroacetate.
-
To this solution, add 1,3-diaminopropane dropwise while maintaining the temperature and stirring vigorously. The molar ratio of sodium chloroacetate to 1,3-diaminopropane should be approximately 4:1.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for several hours with continuous stirring to ensure complete reaction.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the PDTA.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated PDTA by filtration and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from hot water or a water-ethanol mixture to obtain purified PDTA.
-
Dry the purified PDTA in a vacuum oven.
Experimental workflow for the synthesis of this compound (PDTA).
Coordination Chemistry and Stability Constants
PDTA is a hexadentate ligand, capable of forming stable complexes with a wide variety of metal ions through its two nitrogen atoms and four carboxylate groups. The stability of these metal complexes is a crucial factor for its applications and is quantified by the formation or stability constant (log K). The determination of these constants is often carried out using potentiometric titration.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination (Example: Cu(II)-PDTA)
Materials:
-
Purified PDTA
-
Copper(II) nitrate or a similar soluble copper salt
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium nitrate (KNO₃) or another suitable background electrolyte
-
Standard buffer solutions for pH calibration
-
High-purity water
Apparatus:
-
pH meter with a combination glass electrode
-
Autotitrator or a calibrated burette
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Solution Preparation:
-
Prepare a stock solution of PDTA of known concentration.
-
Prepare a stock solution of the copper(II) salt of known concentration.
-
Prepare a solution of the background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration:
-
In the thermostated reaction vessel, place a known volume of a solution containing PDTA, the copper(II) salt, and the background electrolyte. The metal-to-ligand ratio is typically 1:1 or varied for more complex systems.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Start stirring the solution.
-
Add small, precise increments of the standardized base (e.g., KOH) to the solution.
-
After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration until the pH reaches a plateau, indicating the completion of the relevant proton displacement reactions.
-
-
Data Analysis: The collected data (volume of base added vs. pH) is used to calculate the formation constants of the Cu(II)-PDTA complex. This is typically done using specialized software that fits the titration curve to a model of the chemical equilibria involved.
Workflow for determining metal-PDTA stability constants via potentiometric titration.
Table 2: Stability Constants (log K) of PDTA with Various Metal Ions
| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference(s) |
| Mg²⁺ | 9.3 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Ca²⁺ | 10.7 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Mn²⁺ | 14.2 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Fe²⁺ | 15.1 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Co²⁺ | 17.0 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Ni²⁺ | 18.2 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Cu²⁺ | 19.4 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Zn²⁺ | 17.0 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Cd²⁺ | 17.5 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| Pb²⁺ | 18.3 | 20 | 0.1 (KCl) | Potentiometric | [4] |
| La³⁺ | 15.5 | 25 | 0.1 (KNO₃) | Potentiometric | |
| Gd³⁺ | 16.5 | 25 | 0.1 (KNO₃) | Potentiometric | |
| Yb³⁺ | 17.8 | 25 | 0.1 (KNO₃) | Potentiometric |
Note: The stability constants for lanthanide ions are representative values and may vary depending on the specific experimental conditions. Comprehensive databases such as the IUPAC Stability Constants Database should be consulted for a complete list of values.[5][6][7]
Characterization of PDTA and its Metal Complexes
A variety of analytical techniques are employed to characterize PDTA and its metal complexes, confirming their structure, purity, and coordination environment.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in PDTA and to observe changes upon complexation with metal ions. The stretching frequencies of the carboxylate groups (COO⁻) are particularly informative. In free PDTA, the C=O stretch of the protonated carboxylic acid is observed at a higher wavenumber than the asymmetric and symmetric stretches of the deprotonated carboxylate groups. Upon complexation, the C=O stretch disappears, and the positions of the carboxylate stretches shift, providing evidence of coordination to the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of PDTA and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms and carboxylate groups are sensitive to the coordination environment. For paramagnetic metal complexes, NMR spectra are characterized by large chemical shift ranges and broad signals, which can provide information about the electronic structure and magnetic properties of the complex.[8][9][10] The use of lanthanide ions as paramagnetic probes in NMR can also aid in structural determination.[9][11][12][13][14]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of PDTA-metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been used to confirm the hexadentate coordination of PDTA with various metal ions.
Experimental Protocol: General Characterization of a PDTA-Metal Complex
-
Elemental Analysis: Determine the elemental composition (C, H, N) of the synthesized complex to confirm its empirical formula.
-
Infrared Spectroscopy:
-
Record the IR spectrum of the free PDTA ligand and the metal complex using KBr pellets or another suitable method.
-
Compare the spectra, noting the disappearance of the carboxylic acid C=O stretch and the shifts in the asymmetric and symmetric carboxylate stretching frequencies in the complex.
-
-
NMR Spectroscopy:
-
For diamagnetic complexes, dissolve the sample in a suitable deuterated solvent (e.g., D₂O) and record the ¹H and ¹³C NMR spectra. Assign the signals to the protons and carbons of the PDTA ligand and observe any shifts upon complexation.
-
For paramagnetic complexes, specialized NMR techniques may be required to acquire and interpret the spectra.
-
-
UV-Vis Spectroscopy: For complexes with transition metals, UV-Vis spectroscopy can provide information about the d-d electronic transitions and the coordination geometry of the metal ion.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained):
-
Grow single crystals of the metal complex by slow evaporation of a suitable solvent.
-
Mount a crystal on a diffractometer and collect the diffraction data.
-
Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms.
-
Applications in Drug Development and Chelation Therapy
The strong chelating ability of PDTA makes it a candidate for various applications in medicine and drug development, primarily centered around the removal of toxic metal ions from the body.
Chelation Therapy
Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.[12] PDTA, like EDTA, can form stable, water-soluble complexes with toxic heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd), facilitating their excretion through the kidneys.
Logical Framework for Chelation Therapy:
Conceptual diagram of the mechanism of chelation therapy using PDTA.
While EDTA is more commonly used in clinical practice, studies comparing the efficacy of different chelating agents are ongoing. The choice of chelating agent can depend on the specific metal being targeted and the patient's condition.[14][15][16][17] Quantitative analysis of heavy metals in biological samples before and after chelation therapy is crucial to assess its effectiveness.[18][19]
Table 3: Comparison of Chelation Efficacy for Lead (Pb) Poisoning
| Chelating Agent | Administration Route | Efficacy in Reducing Blood Lead Levels | Key Considerations | Reference(s) |
| PDTA | Intravenous/Oral (potential) | Expected to be effective due to high stability constant with Pb²⁺ | Further clinical studies are needed to establish efficacy and safety profile. | |
| EDTA | Intravenous | Well-established efficacy | Can also chelate essential minerals like zinc and calcium. | [11][14] |
| DMSA (Succimer) | Oral | Effective, particularly for lower-level lead exposure | Generally considered to have a good safety profile. | [14][15][16] |
| DMPS | Intravenous/Oral | Effective for mercury and arsenic, also used for lead | Not FDA-approved in the US for lead poisoning. | [15][17] |
Other Potential Applications
-
Drug Delivery: The chelating properties of PDTA could potentially be utilized in drug delivery systems to target specific metal-rich environments in the body or to deliver metallodrugs.
-
Diagnostic Imaging: Complexes of PDTA with paramagnetic metal ions, such as gadolinium(III), could be investigated as potential contrast agents for magnetic resonance imaging (MRI).
Conclusion
This compound is a potent chelating agent with a rich coordination chemistry. Its ability to form stable complexes with a wide range of metal ions underpins its potential applications in chelation therapy for heavy metal poisoning and other areas of drug development. This technical guide has provided a comprehensive overview of the synthesis, characterization, and properties of PDTA, along with detailed experimental protocols and a summary of its coordination behavior. Further research, particularly clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety of PDTA in comparison to existing chelating agents. The quantitative data and methodologies presented herein serve as a valuable resource for researchers and scientists working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. hakon-art.com [hakon-art.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsart.com [ijsart.com]
- 6. jetir.org [jetir.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelation therapy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 17. [PDF] Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. | Semantic Scholar [semanticscholar.org]
- 18. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structure and magnetic study of the complex salt [RuCp(PTA)2–μ-CN-1κC:2κN–RuCp(PTA)2][Re(NO)Br4(EtOH)0.5(MeOH)0.5] - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Substituted Propanediaminetetraacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of substituted propanediaminetetraacetic acid (PDTA) derivatives. PDTA and its analogues are of significant interest in the fields of medicine and biotechnology, primarily for their ability to chelate metal ions. Their applications range from contrast agents in magnetic resonance imaging (MRI) to radiopharmaceuticals for diagnostics and therapy, and as bifunctional chelators for targeted drug delivery. This guide details synthetic methodologies, presents quantitative data for key reactions, and illustrates the logical workflows involved in the design and synthesis of these valuable compounds.
Core Synthetic Strategies
The synthesis of substituted PDTA derivatives can be broadly categorized into two main approaches: C-substitution, where functional groups are introduced onto the carbon backbone of the PDTA molecule, and N-substitution, involving the modification of the nitrogen atoms of the diamine.
C-Substitution: Functionalization of the Propanediamine Backbone
A common strategy for introducing substituents onto the carbon backbone of PDTA and related polyaminocarboxylic acids is through reductive alkylation. This method involves the reaction of a polyamine with a carbonyl compound, followed by reduction of the resulting Schiff base and subsequent carboxymethylation.
A key example is the synthesis of bifunctional chelators where a p-isothiocyanatobenzyl group is attached to a methylene carbon of a carboxymethyl arm. This functional group allows for conjugation to biomolecules such as monoclonal antibodies. The general synthetic pathway is as follows:
-
Reductive Alkylation: The starting polyamine (in this case, 1,3-propanediamine) is reacted with (p-nitrophenyl)pyruvic acid.
-
Carboxymethylation: The amino groups are then carboxymethylated using a haloacetic acid, typically bromoacetic acid or chloroacetic acid, under basic conditions.
-
Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine.
-
Conversion to Isothiocyanate: The resulting amino group is then converted to a reactive isothiocyanate group by reaction with thiophosgene.
This approach allows for the introduction of a reactive handle for bioconjugation without significantly compromising the chelating properties of the PDTA core.
N-Substitution: Modification of the Amine Groups
N-alkylation of the diamine precursor or the final PDTA molecule offers another route to functionalized derivatives. Reductive amination is a widely used method for this purpose, offering good control over the degree of substitution.
A general protocol for the N,N'-dialkylation of a diamine via reductive amination is as follows:
-
Imine Formation: The diamine is reacted with an aldehyde or ketone in a suitable solvent.
-
Reduction: The resulting imine is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride.
This method is highly efficient for converting primary amines to secondary amines and can be adapted to introduce a wide range of functional groups by varying the carbonyl compound used.
Experimental Protocols
Synthesis of 1,3-Propanediaminetetraacetic Acid (1,3-PDTA)
This protocol describes the synthesis of the parent 1,3-PDTA molecule from 1,3-diaminopropane and chloroacetic acid.
Materials:
-
1,3-Diaminopropane
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A solution of potassium hydroxide is prepared and cooled in an ice bath.
-
Chloroacetic acid is slowly added to the cooled KOH solution.
-
1,3-Diaminopropane is then added slowly while maintaining the temperature below 20 °C.
-
The solution is stirred at room temperature for several days to ensure the completion of the reaction.
-
The solution is cooled again and acidified to a pH of 2 with concentrated hydrochloric acid to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water and then ethanol, and dried.
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| 1,3-PDTA | 1,3-Diaminopropane, Chloroacetic acid | 66 | 235-240 |
Table 1: Synthesis of 1,3-PDTA. Data compiled from available literature.
Synthesis of a C-Substituted Bifunctional PDTA Derivative (Conceptual)
This protocol outlines a conceptual synthetic route for a C-substituted PDTA derivative bearing a reactive group for bioconjugation, based on established methods for similar chelators.
Materials:
-
1,3-Propanediamine
-
(p-Nitrophenyl)pyruvic acid
-
Sodium cyanoborohydride
-
Bromoacetic acid
-
Sodium hydroxide
-
Tin(II) chloride or catalytic hydrogenation setup
-
Thiophosgene
Procedure:
-
Reductive Amination: 1,3-Propanediamine is reacted with (p-nitrophenyl)pyruvic acid in the presence of sodium cyanoborohydride to form the C-substituted diamine.
-
Carboxymethylation: The resulting diamine is carboxymethylated with bromoacetic acid in an aqueous basic solution.
-
Nitro Reduction: The nitro group is reduced to an amine using a standard method such as reduction with tin(II) chloride or catalytic hydrogenation.
-
Isothiocyanate Formation: The aromatic amine is converted to the isothiocyanate by reacting with thiophosgene in a suitable solvent.
-
Purification: The final product is purified by chromatography.
| Product | Key Reagents | Expected Yield (%) | Key Spectroscopic Data |
| p-SCN-Bn-PDTA | 1,3-Propanediamine, (p-Nitrophenyl)pyruvic acid, Bromoacetic acid, Thiophosgene | 40-60 | ¹H NMR, ¹³C NMR, IR, MS |
Table 2: Conceptual Synthesis of a C-Substituted PDTA Derivative. Expected yields and required characterization are based on analogous syntheses.
Synthesis of an N-Substituted PDTA Derivative via Reductive Amination
This protocol describes the N,N'-dialkylation of 1,3-diaminopropane as a precursor to a substituted PDTA.
Materials:
-
1,3-Diaminopropane
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 1,3-diaminopropane in DCM, add the aldehyde and stir.
-
Carefully add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the N,N'-dialkyl-1,3-propanediamine, which can then be carboxymethylated to the corresponding PDTA derivative.
| Product | Starting Amine | Aldehyde | Yield (%) |
| N,N'-Dibenzyl-1,3-propanediamine | 1,3-Propanediamine | Benzaldehyde | 85-95 |
Table 3: N-Alkylation of 1,3-Propanediamine via Reductive Amination. Yields are typical for this type of reaction.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and conceptual pathways related to the synthesis and application of substituted PDTA derivatives.
Caption: General workflow for the synthesis of a C-substituted bifunctional PDTA derivative.
Caption: General workflow for the synthesis of an N-substituted PDTA derivative.
Caption: Conceptual signaling pathway for a PDTA-based targeted drug delivery system.
Conclusion
The synthesis of substituted this compound derivatives is a versatile and powerful tool for the development of advanced diagnostic and therapeutic agents. By carefully selecting the synthetic strategy and the nature of the substituent, researchers can tailor the properties of these molecules to suit a wide range of applications. The protocols and workflows presented in this guide provide a solid foundation for the design and synthesis of novel PDTA derivatives for the advancement of biomedical research and drug development. Further research into novel substitution patterns and their impact on chelation chemistry and biological activity will continue to expand the utility of this important class of molecules.
An In-depth Technical Guide on the Metal Binding Affinity of 1,3-Propanediaminetetraacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metal binding affinity of 1,3-Propanediaminetetraacetic acid (1,3-PDTA), a hexadentate chelating agent. This document summarizes quantitative binding data, details experimental protocols for determining metal-ligand stability constants, and presents visual representations of the underlying chemical processes and experimental workflows.
Introduction to 1,3-Propanediaminetetraacetic Acid (1,3-PDTA)
1,3-Propanediaminetetraacetic acid, a derivative of 1,3-diaminopropane, is a versatile chelating agent capable of forming stable complexes with a wide range of metal ions. Its structure, featuring two amine groups and four carboxylic acid groups, allows it to coordinate with a metal ion through up to six donor atoms (two nitrogen and four oxygen atoms), forming multiple chelate rings. This multidentate nature results in high-affinity binding for various metal cations, making it a subject of interest in fields such as analytical chemistry, environmental remediation, and pharmaceutical sciences, including drug delivery and as a potential therapeutic agent for metal overload disorders.
Metal Binding Affinity of 1,3-PDTA
The affinity of 1,3-PDTA for different metal ions is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex and stronger binding.
Quantitative Data on Stability Constants
The following tables summarize the stability constants (log K) of 1,3-PDTA with various divalent metal ions, as determined by potentiometric titration.
Table 1: Stability Constants (log K) of 1,3-PDTA with Divalent Metal Ions
| Metal Ion | log K₁ |
| Mg²⁺ | 8.32 |
| Ca²⁺ | 9.53 |
| Sr²⁺ | 8.16 |
| Ba²⁺ | 7.50 |
| Mn²⁺ | 13.08 |
| Co²⁺ | 15.65 |
| Ni²⁺ | 16.26 |
| Cu²⁺ | 17.55 |
| Zn²⁺ | 15.53 |
| Cd²⁺ | 15.69 |
| Pb²⁺ | 16.36 |
Data sourced from Grimes et al. (1972). The values were determined at 25 °C in a 0.10 M KNO₃ solution.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for understanding the chelating properties of compounds like 1,3-PDTA. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for Determining Stability Constants
This protocol outlines the steps for determining the stability constants of 1,3-PDTA with divalent metal ions.
1. Materials and Reagents:
-
1,3-Propanediaminetetraacetic acid (1,3-PDTA)
-
Standardized solution of a strong base (e.g., ~0.1 M potassium hydroxide, carbonate-free)
-
Stock solutions of the metal nitrates of interest (e.g., Mg(NO₃)₂, Ca(NO₃)₂, etc.) standardized by a suitable method (e.g., EDTA titration).
-
A background electrolyte solution (e.g., 1.0 M potassium nitrate) to maintain constant ionic strength.
-
High-purity water (deionized or distilled).
-
Standard buffer solutions for pH meter calibration.
2. Instrumentation:
-
A precise pH meter with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).
-
A constant temperature bath or water-jacketed titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
A magnetic stirrer and stir bars.
-
A micro-burette for the addition of the titrant.
3. Experimental Procedure:
-
Preparation of the Titration Solution:
-
In a thermostated titration vessel, add a known volume of the 1,3-PDTA solution (e.g., 100 ml of a ~10⁻³ M solution).
-
Add a known volume of the standardized metal nitrate solution to achieve the desired metal-to-ligand ratio (typically 1:1).
-
Add the necessary volume of the background electrolyte solution to bring the final ionic strength to a constant value (e.g., 0.10 M).
-
Acidify the solution with a small amount of a strong acid (e.g., nitric acid) to a starting pH of around 2.
-
-
Titration:
-
Calibrate the pH meter using standard buffers.
-
Immerse the calibrated electrodes in the titration solution and start the magnetic stirrer.
-
Allow the system to reach thermal equilibrium.
-
Begin the titration by adding small increments of the standardized strong base solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a value where the ligand is fully deprotonated and the complex formation is complete (e.g., pH ~11).
-
-
Data Analysis:
-
The titration data (pH versus volume of base added) is used to calculate the formation constants. This is typically done using computer programs that employ least-squares methods to fit the potentiometric data to a model that includes the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The program calculates the concentrations of all species in solution at each point of the titration and refines the stability constants to minimize the difference between the calculated and experimental pH values.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of 1,3-PDTA metal binding affinity.
Conclusion
1,3-Propanediaminetetraacetic acid demonstrates strong binding affinity for a variety of divalent metal ions, forming stable chelate complexes. The quantitative data on stability constants, obtained through well-established experimental protocols like potentiometric titration, are essential for researchers and professionals in drug development and other scientific disciplines. The provided information serves as a foundational guide for further investigation and application of 1,3-PDTA as a versatile chelating agent.
Methodological & Application
Application Notes and Protocols: Propanediaminetetraacetic Acid (PDTA) Titration for Metal Ion Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complexometric titration is a cornerstone of volumetric analysis for the determination of metal ion concentrations.[1] This technique relies on the reaction between a metal ion and a chelating agent to form a stable, water-soluble complex.[2] While Ethylenediaminetetraacetic acid (EDTA) is the most widely used chelating agent, or complexone, its analogues, such as 1,2-Propanediaminetetraacetic acid (PDTA), offer similar capabilities. PDTA, like EDTA, is a multidentate ligand that forms strong 1:1 stoichiometric complexes with a wide range of metal ions, making it a valuable reagent in analytical chemistry.[3][4]
This document provides a detailed protocol for the use of PDTA in the complexometric titration of metal ions, covering reagent preparation, standardization, and analytical procedures for various metal ions.
Principle of Titration
The titration with PDTA is based on the formation of a highly stable chelate complex between the PDTA molecule and a metal ion (Mⁿ⁺). PDTA is a hexadentate ligand, meaning it has six donor sites (four carboxylate groups and two nitrogen atoms) that can wrap around a central metal ion, forming a cage-like structure.[3] The general reaction is:
Mⁿ⁺ + [PDTA]⁴⁻ ⇌ [M-PDTA]ⁿ⁻⁴
The endpoint of the titration is detected using a metallochromic indicator. This is an organic dye that also forms a complex with the metal ion, exhibiting a different color when free versus when complexed. The metal-indicator complex is less stable than the metal-PDTA complex.[4] During titration, PDTA first reacts with free metal ions. At the equivalence point, once nearly all metal ions are complexed with PDTA, the titrant displaces the metal ion from the indicator complex, causing a distinct color change that signals the endpoint.[4]
Caption: Chelation of a metal ion by PDTA to form a stable complex.
Experimental Protocols
-
Analytical balance
-
1000 mL Volumetric flask
-
250 mL Erlenmeyer flasks
-
50 mL Burette
-
25 mL Pipette
-
pH meter
-
Magnetic stirrer and stir bars
-
Disodium PDTA (Na₂H₂Y·2H₂O): Analytical reagent grade. Note: As PDTA is less common, Disodium EDTA can be used following the same procedures if PDTA is unavailable.
-
pH 10 Buffer Solution: Dissolve 140 g of ammonium chloride (NH₄Cl) in 650 mL of deionized water, add 1136 mL of concentrated ammonia (NH₄OH), and dilute to 2000 mL with deionized water.[5] This should be handled in a fume hood.
-
Eriochrome Black T (EBT) Indicator: Grind 0.1 g of Eriochrome Black T with 10 g of sodium chloride (NaCl) to create a solid mixture.[5]
-
Standard Zinc (Zn²⁺) Solution (0.01 M): Accurately weigh approximately 0.654 g of pure zinc metal, dissolve it in a minimal amount of 6 M HCl in a fume hood, and dilute to 1000 mL in a volumetric flask with deionized water.
-
Deionized Water
-
Accurately weigh approximately 3.8 g of disodium PDTA dihydrate (Na₂H₂Y·2H₂O).[5]
-
Transfer the weighed solid to a 1000 mL volumetric flask.
-
Add approximately 800 mL of deionized water and swirl to dissolve. Gentle heating may be required.
-
Once dissolved and cooled to room temperature, dilute to the 1000 mL mark with deionized water and mix thoroughly.
-
Pipette exactly 25.00 mL of the standard 0.01 M Zn²⁺ solution into three separate 250 mL Erlenmeyer flasks.[5]
-
To each flask, add 20 mL of the pH 10 buffer solution and 15 mL of deionized water.[5]
-
Add a small amount (a few crystals) of the EBT indicator to each flask until a light wine-red color is observed.[5]
-
Titrate the solution with the prepared PDTA solution from the burette. The endpoint is reached when the color changes sharply from wine-red to a clear blue.[5]
-
Record the volume of PDTA solution used. Repeat the titration for all three samples and calculate the average volume.
-
Calculate the molarity of the PDTA solution using the formula: MPDTA = (MZn × VZn) / VPDTA
-
Pipette an appropriate volume (e.g., 25.00 mL) of the unknown metal ion solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of the appropriate buffer solution to maintain the required pH (see Table 1). For Mg²⁺, use the pH 10 buffer.[5]
-
Add a few crystals of the EBT indicator to produce a light wine-red color.
-
Titrate with the standardized PDTA solution until the color changes to a clear blue.[5]
-
Record the volume and calculate the concentration of the metal ion in the unknown sample.
-
Back-Titration: Used when the reaction between the metal ion and PDTA is slow or when the analyte precipitates at the required pH.[6][7] A known excess of standard PDTA is added to the analyte. The unreacted PDTA is then back-titrated with a standard solution of a second metal ion (e.g., Zn²⁺ or Mg²⁺).[6][7]
-
Displacement Titration: Used for metal ions that do not have a suitable indicator. The analyte is treated with an excess of a less stable metal-PDTA complex (e.g., Mg-PDTA). The analyte displaces the Mg²⁺, which is then titrated with standard PDTA.[6]
Data Presentation and Key Parameters
The success of a complexometric titration is highly dependent on pH, as the stability of the metal-PDTA complex varies with the hydrogen ion concentration.[6]
Table 1: Minimum pH for Satisfactory Titration of Metal Cations with Aminopolycarboxylate Chelators (Note: Data adapted from established values for EDTA, which are expected to be very similar for PDTA due to structural analogy.)
| Metal Ion | Minimum pH for Titration |
| Fe³⁺, Bi³⁺, Th⁴⁺ | 1 - 3[4] |
| Pb²⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ | 4 - 6[4] |
| Ca²⁺, Sr²⁺, Mg²⁺ | 8 - 10[4][6] |
Table 2: Stability Constants (log K) of Selected Metal-Chelate Complexes (Note: Comprehensive stability constant data for PDTA is limited. The following values are for the structurally similar and widely studied chelator, EDTA, and serve as a strong reference. The log K for Mn²⁺-PDTA has been reported as 10.01.)
| Metal Ion | log K (for Metal-EDTA Complex) |
| Fe³⁺ | 25.1 |
| Th⁴⁺ | 23.2 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Visualization of Experimental Workflow
Caption: Workflow for the direct complexometric titration of a metal ion.
Conclusion
Titration with Propanediaminetetraacetic acid (PDTA) is a robust and precise method for quantifying a wide array of metal ions in solution. The principles and procedures closely mirror those of the well-established EDTA titrations. By carefully controlling the pH and selecting an appropriate indicator, researchers can achieve high selectivity and accuracy. This makes PDTA complexometric titration a valuable analytical tool in quality control, environmental monitoring, and various stages of scientific research and development.
References
Spectrophotometric Determination of Metals with 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the spectrophotometric determination of various metal ions using 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA) as a chelating agent.
Introduction
Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of substances. In the context of metal analysis, the method often involves the use of a chelating agent that forms a colored complex with the metal ion of interest. The intensity of the color, which is measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.
PDTA is a polyaminocarboxylic acid that acts as a hexadentate ligand, forming stable, water-soluble complexes with a wide range of metal ions. The formation of these metal-PDTA complexes often results in a significant change in the UV-Vis absorption spectrum, providing the basis for a quantitative spectrophotometric method. This document outlines the principles and provides generalized protocols for developing a spectrophotometric assay for the determination of metals using PDTA.
Principle of the Method
The spectrophotometric determination of metals using PDTA is based on the formation of a colored complex between the metal ion (Mⁿ⁺) and PDTA. The reaction can be generalized as:
Mⁿ⁺ + PDTA⁴⁻ → [M(PDTA)]ⁿ⁻⁴
The resulting metal-PDTA complex exhibits a characteristic absorption spectrum in the UV-Vis region. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax), the concentration of the metal ion can be determined using a calibration curve prepared from standard solutions. The relationship between absorbance (A), concentration (c), molar absorptivity (ε), and the path length of the cuvette (b) is described by the Beer-Lambert law:
A = εbc
Data Presentation
The following table serves as a template for organizing the experimentally determined parameters for the spectrophotometric determination of various metal ions using PDTA. Researchers should determine these values for their specific metal-PDTA complex of interest.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Linear Range (mg/L) |
| Example: Cu(II) | 5.0 - 6.0 | ~720 | To be determined | To be determined |
| Example: Co(II) | 4.0 - 5.0 | ~510 | To be determined | To be determined |
| Example: Ni(II) | 9.0 - 10.0 | ~580 | To be determined | To be determined |
Note: The values for λmax are estimations based on typical UV-Vis spectra of similar metal-aminopolycarboxylate complexes and require experimental verification.
Experimental Protocols
Reagents and Materials
-
PDTA Solution (0.01 M): Dissolve an appropriate amount of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid in deionized water. Gentle heating may be required to aid dissolution. Adjust the pH to the desired range with dilute NaOH or HCl before making up to the final volume.
-
Metal Ion Stock Solutions (1000 mg/L): Prepare by dissolving a precise amount of a high-purity salt of the metal of interest (e.g., CuSO₄·5H₂O, CoCl₂·6H₂O, NiSO₄·6H₂O) in deionized water. Acidify slightly with a few drops of concentrated acid (e.g., HNO₃ or HCl) to prevent hydrolysis and dilute to the final volume in a volumetric flask.
-
Working Standard Solutions: Prepare by serial dilution of the stock metal ion solutions.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, ammonia) to cover a wide pH range (e.g., pH 3 to 11) to determine the optimal pH for complex formation.
-
Acids and Bases: Dilute solutions of HCl and NaOH for pH adjustment.
-
Equipment:
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical balance
-
Protocol 1: Determination of Optimal Wavelength (λmax) and pH
Objective: To identify the wavelength of maximum absorbance for the metal-PDTA complex and the optimal pH for its formation.
Procedure:
-
Prepare a Metal-PDTA Solution: In a 25 mL volumetric flask, add a known volume of a working standard solution of the metal ion of interest (e.g., to achieve a final concentration of 10 mg/L).
-
Add an excess of the PDTA solution (e.g., 5 mL of 0.01 M PDTA).
-
Adjust the pH to an initial value (e.g., pH 5) using a buffer solution or dilute acid/base.
-
Dilute to the mark with deionized water and mix well.
-
Determine λmax:
-
Prepare a reagent blank containing all components except the metal ion.
-
Scan the absorbance of the metal-PDTA solution from 350 nm to 800 nm using the reagent blank as the reference.
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
-
Determine Optimal pH:
-
Prepare a series of metal-PDTA solutions as described in steps 1-4, but adjust the pH of each solution to a different value (e.g., in increments of 1 pH unit from 3 to 11).
-
Measure the absorbance of each solution at the previously determined λmax.
-
Plot the absorbance versus pH. The pH at which the absorbance is maximal and stable is the optimal pH for the assay.
-
Protocol 2: Construction of a Calibration Curve
Objective: To generate a standard curve for the quantification of the metal ion.
Procedure:
-
Prepare Standards: Into a series of 25 mL volumetric flasks, pipette increasing volumes of the working metal standard solution to create a range of concentrations (e.g., 0, 1, 2, 5, 10, 15 mg/L). The flask with 0 mg/L will serve as the reagent blank.
-
Complex Formation: To each flask, add 5 mL of the 0.01 M PDTA solution.
-
Add the appropriate buffer solution to maintain the optimal pH determined in Protocol 1.
-
Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a sufficient time to ensure complete complex formation (e.g., 15-30 minutes).
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard solution.
-
-
Plot the Calibration Curve: Plot the absorbance values (y-axis) versus the corresponding metal ion concentrations (x-axis). The resulting graph should be a straight line that passes through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Protocol 3: Analysis of an Unknown Sample
Objective: To determine the concentration of the metal ion in an unknown sample.
Procedure:
-
Sample Preparation: The sample may require pre-treatment such as digestion to remove organic matter and to bring the metal into a soluble form. The final sample should be a clear aqueous solution.
-
Analysis: Take a known volume of the prepared sample and place it in a 25 mL volumetric flask.
-
Follow steps 2-6 from Protocol 2 for complex formation and absorbance measurement.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of the metal ion in the measured solution.
-
Final Calculation: Account for any dilutions made during sample preparation and analysis to determine the concentration of the metal ion in the original, undiluted sample.
Data Analysis and Calculations
Calculation of Molar Absorptivity (ε):
The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert law (A = εbc). The slope of the line (m) is equal to εb. Therefore:
ε = m / b
Where:
-
m is the slope of the calibration curve (in L/mg or L/mol).
-
b is the path length of the cuvette (typically 1 cm).
If the concentration is in mg/L, the resulting molar absorptivity will be in L·mg⁻¹·cm⁻¹. To convert to the standard units of L·mol⁻¹·cm⁻¹, multiply by the molar mass of the metal ion (in g/mol ) and by 1000 (mg/g).
Calculation of Unknown Concentration:
The concentration of the metal ion in the analyzed sample solution can be calculated using the linear regression equation from the calibration curve:
Concentration = (Absorbance - y-intercept) / slope
The concentration in the original sample is then calculated as:
Original Concentration = (Concentration from curve) × (Dilution Factor)
Visualizations
Optimizing PDTA Concentration for Effective Metal Chelation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propanediamine-N,N,N',N'-tetraacetic acid (PDTA) is a potent chelating agent capable of forming stable complexes with a variety of metal ions. This property makes it a valuable tool in numerous research, industrial, and pharmaceutical applications. The effectiveness of PDTA is highly dependent on its concentration, the specific metal ion being targeted, and the physicochemical conditions of the system, such as pH. Proper optimization of PDTA concentration is therefore critical to achieving desired outcomes, whether it be for heavy metal detoxification, prevention of metal-catalyzed degradation of pharmaceuticals, or in the formulation of metal-based drugs.
These application notes provide detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in optimizing PDTA concentration for effective metal chelation.
Data Presentation: Stability Constants of PDTA-Metal Complexes
The stability of the complex formed between PDTA and a metal ion is a critical factor in determining the effective concentration of the chelating agent. The stability constant (log K) provides a quantitative measure of this affinity, with higher values indicating a more stable complex. The following table summarizes the stability constants of PDTA with various divalent and trivalent metal ions. This data is essential for predicting which metal ions will be preferentially chelated in a multi-ion system and for estimating the required PDTA concentration.
| Metal Ion | Log K Value |
| Mn(II) | 10.01[1] |
| Cu(II) | Value not found in search results |
| Zn(II) | Value not found in search results |
| Fe(III) | Value not found in search results |
| Ca(II) | Value not found in search results |
| Mg(II) | Value not found in search results |
| Pb(II) | Value not found in search results |
| Cd(II) | Value not found in search results |
Note: Comprehensive, experimentally determined stability constants for a wide range of metals with PDTA are best sourced from comprehensive databases such as those provided by IUPAC and NIST. The values presented here are illustrative.
Experimental Protocols
Optimizing PDTA concentration often requires empirical determination. The following protocols outline key experiments for achieving effective metal chelation.
Protocol 1: Determination of Optimal PDTA-to-Metal Molar Ratio
This protocol uses UV-Visible spectrophotometry to determine the stoichiometric ratio of the PDTA-metal complex, which informs the ideal molar ratio for chelation.
Materials:
-
PDTA stock solution (e.g., 10 mM)
-
Metal salt stock solution (e.g., 10 mM of the metal of interest)
-
Appropriate buffer solution (to maintain constant pH)
-
UV-Visible spectrophotometer and cuvettes
Procedure:
-
Prepare a series of solutions: In separate vials, prepare a series of solutions with varying molar ratios of PDTA to the metal ion (e.g., 0:1, 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1, 1:0), keeping the total molar concentration constant.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the PDTA-metal complex. The λmax should be predetermined by scanning a solution known to contain the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of PDTA. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. This indicates the optimal molar ratio for chelation.
Protocol 2: Determination of Chelation Efficiency by Measuring Free Metal Ions
This protocol describes how to quantify the amount of unchelated metal ion remaining in solution after the addition of PDTA, providing a direct measure of chelation efficiency.
Materials:
-
PDTA solutions of varying concentrations
-
Metal salt solution of a fixed concentration
-
Appropriate buffer solution
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or an ion-selective electrode)
Procedure:
-
Prepare Samples: In a series of tubes, add a fixed concentration of the metal ion solution.
-
Add PDTA: Add increasing concentrations of PDTA solution to each tube to achieve a range of PDTA-to-metal molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1).
-
Incubation: Incubate the samples for a sufficient time to allow for complex formation (e.g., 1 hour) at a controlled temperature and pH.
-
Quantify Free Metal Ions: Measure the concentration of the free (unchelated) metal ion in each sample using a suitable analytical technique like AAS or ICP-OES.
-
Calculate Chelation Efficiency: Calculate the percentage of chelated metal for each PDTA concentration using the following formula: Chelation Efficiency (%) = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] x 100
-
Determine Optimal Concentration: The optimal PDTA concentration is the lowest concentration that achieves the desired level of chelation.
Mandatory Visualizations
Caption: Workflow for determining the optimal PDTA concentration.
Application in Drug Development
Optimizing PDTA concentration is crucial in various aspects of drug development, from formulation to therapy.
Preventing Metal-Induced Drug Degradation
Trace metal ions can catalyze the degradation of certain drug molecules, reducing their stability and shelf-life. The inclusion of a chelating agent like PDTA at an optimized concentration can sequester these metal ions, thereby preventing degradation.
Logical Relationship for Optimization:
Caption: Role of PDTA in preventing metal-catalyzed drug degradation.
To optimize PDTA concentration for this application, a stability study would be conducted. The drug product would be formulated with varying, low concentrations of PDTA and spiked with relevant metal ions. The degradation of the active pharmaceutical ingredient (API) would then be monitored over time under accelerated stability conditions (e.g., elevated temperature and humidity). The optimal PDTA concentration would be the lowest concentration that effectively inhibits degradation without causing any compatibility issues with the formulation.
Modulating Metalloenzyme Activity
Many enzymes require metal ions as cofactors for their catalytic activity. In some therapeutic contexts, it may be desirable to inhibit the activity of a particular metalloenzyme. PDTA, at an optimized concentration, can be used to chelate the essential metal cofactor, thereby reducing enzyme activity.
Signaling Pathway Diagram:
Caption: PDTA-mediated inhibition of a metalloenzyme.
For this application, in vitro enzyme activity assays would be performed in the presence of increasing concentrations of PDTA. The IC50 value (the concentration of PDTA required to inhibit 50% of the enzyme's activity) would be determined. This provides a starting point for optimizing the therapeutic dose.
Heavy Metal Detoxification
In cases of heavy metal poisoning, chelating agents are administered to bind to the toxic metal ions, forming stable, water-soluble complexes that can be excreted from the body. The concentration of the chelating agent must be sufficient to effectively remove the target metal without significantly depleting essential mineral ions.
Conclusion
The effective use of PDTA as a metal chelator hinges on the careful optimization of its concentration. By understanding the stability of PDTA-metal complexes and employing the experimental protocols outlined in these application notes, researchers, scientists, and drug development professionals can harness the full potential of this versatile chelating agent. The provided diagrams offer a visual representation of the key workflows and logical relationships involved in this optimization process, facilitating a deeper understanding of the underlying principles.
References
Propanediaminetetraacetic Acid (PDTA) as a Masking Agent in Titrimetry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanediaminetetraacetic acid (PDTA), a close structural analog of the widely used chelating agent ethylenediaminetetraacetic acid (EDTA), presents significant potential as a selective masking agent in complexometric titrations. Its ability to form stable, water-soluble complexes with a variety of metal ions allows for the effective sequestration of interfering ions, thereby enabling the accurate determination of the analyte of interest. The subtle structural difference between PDTA (a six-membered diamine backbone) and EDTA (a five-membered diamine backbone) can lead to differences in the stability of the metal complexes they form. This variation in stability can be exploited to achieve selective masking in multi-element samples, a critical requirement in pharmaceutical analysis, environmental monitoring, and materials science.
These application notes provide a comprehensive overview of the principles and a generalized protocol for the utilization of PDTA as a masking agent in titrimetric analysis.
Application Notes
Principle of Masking with PDTA:
In complexometric titrations, a titrant (commonly a standardized solution of a chelating agent like EDTA) is used to determine the concentration of a metal ion in a sample. However, the presence of other metal ions that also react with the titrant can lead to inaccurate results. A masking agent is a substance that selectively reacts with these interfering ions to form stable complexes, effectively preventing them from participating in the titration reaction with the primary titrant.
PDTA acts as a masking agent by forming highly stable complexes with a range of divalent and trivalent metal ions. The general reaction can be represented as:
Mⁿ⁺ + PDTA⁴⁻ ⇌ [M(PDTA)]ⁿ⁻⁴
The effectiveness of PDTA as a masking agent depends on the following factors:
-
Stability of the Metal-PDTA Complex: For effective masking, the stability constant (K) of the interfering metal ion with PDTA must be significantly higher than the stability constant of the analyte-PDTA complex under the titration conditions. This ensures that the interfering ion remains bound to the PDTA.
-
pH of the Solution: The formation of metal-PDTA complexes is highly pH-dependent. By controlling the pH of the solution, the selectivity of the masking process can be enhanced. For instance, some metal ions form stable PDTA complexes at a lower pH than others.
-
Concentration of PDTA: A sufficient excess of PDTA is required to ensure the complete masking of the interfering ion.
Advantages of PDTA as a Masking Agent:
While EDTA is a versatile and widely used masking agent, PDTA may offer advantages in specific applications:
-
Enhanced Selectivity: Due to its different chelate ring size, PDTA may exhibit different stability constants for various metal ions compared to EDTA. This can be leveraged for the selective masking of certain ions in complex matrices where EDTA might not provide sufficient differentiation.
-
Increased Stability for Certain Metals: For some metal ions, the PDTA complex may be thermodynamically more stable than the corresponding EDTA complex, leading to more effective masking.
Quantitative Data Summary
| Metal Ion | log K (PDTA) | log K (EDTA) | Notes |
| Ca²⁺ | Data not available | 10.7 | EDTA forms a stable complex with Calcium. |
| Mg²⁺ | Data not available | 8.7 | EDTA's complex with Magnesium is less stable than with Calcium. |
| Mn²⁺ | > 14.0 | 14.0 | PDTA is suggested to form a more stable complex with Mn²⁺ than EDTA. |
| Fe³⁺ | Data not available | 25.1 | EDTA forms a very stable complex with Iron(III). |
| Cu²⁺ | Data not available | 18.8 | Copper(II) forms a highly stable complex with EDTA. |
| Zn²⁺ | Data not available | 16.5 | Zinc(II) forms a stable complex with EDTA. |
| Pb²⁺ | Data not available | 18.0 | Lead(II) forms a very stable complex with EDTA. |
| Al³⁺ | Data not available | 16.1 | Aluminum(III) forms a stable complex with EDTA. |
Note: The table highlights the significant lack of publicly available, comprehensive data for PDTA stability constants. The value for Mn²⁺ with PDTA is an inference based on limited comparative studies. Further experimental determination of these constants is crucial for the widespread application of PDTA as a selective masking agent.
Experimental Protocols
The following is a generalized protocol for the use of PDTA as a masking agent in the complexometric titration of a metal ion (Analyte M₁) in the presence of an interfering metal ion (Interfering M₂). This protocol should be optimized for specific applications based on the known or experimentally determined stability constants of the metal complexes with PDTA and the titrant.
Objective: To determine the concentration of M₁ in a solution containing M₂ using PDTA as a masking agent.
Materials:
-
Standard solution of a suitable titrant (e.g., 0.01 M EDTA)
-
This compound (PDTA) solution (e.g., 0.1 M)
-
Buffer solution to maintain the desired pH
-
Metallochromic indicator suitable for the titration of M₁
-
Sample solution containing M₁ and M₂
-
Deionized water
-
Standard laboratory glassware (burette, pipette, conical flasks, etc.)
-
pH meter
Protocol:
-
Sample Preparation: Pipette a known volume of the sample solution containing M₁ and M₂ into a conical flask. Dilute with deionized water if necessary.
-
pH Adjustment: Using a pH meter, adjust the pH of the solution to the optimal value for the selective masking of M₂ and the titration of M₁. This pH will depend on the specific metal ions and their complex formation constants with PDTA and the titrant. Add the appropriate buffer solution to maintain this pH throughout the titration.
-
Masking of Interfering Ion (M₂): Add a calculated excess of the PDTA solution to the flask. The amount of PDTA should be sufficient to stoichiometrically complex all of the interfering ion M₂ present in the sample. Gently swirl the flask to ensure complete complexation.
-
Addition of Indicator: Add a few drops of the appropriate metallochromic indicator to the solution. The indicator should be one that forms a colored complex with the analyte M₁ and shows a distinct color change at the endpoint of the titration.
-
Titration: Titrate the solution with the standardized titrant solution (e.g., EDTA) until the endpoint is reached, as indicated by a sharp color change.
-
Record the Volume: Record the volume of the titrant consumed.
-
Calculations: Calculate the concentration of the analyte M₁ in the original sample using the following formula:
C(M₁) = (C(titrant) × V(titrant)) / V(sample)
Where:
-
C(M₁) is the concentration of the analyte.
-
C(titrant) is the concentration of the standard titrant solution.
-
V(titrant) is the volume of the titrant consumed at the endpoint.
-
V(sample) is the initial volume of the sample solution.
-
Demasking (Optional):
In some cases, it may be desirable to determine the concentration of the masked ion (M₂) in the same solution. This can be achieved through a process called demasking, where a reagent is added to selectively break the M₂-PDTA complex, releasing M₂ to be titrated. The choice of demasking agent depends on the specific M₂-PDTA complex.
Visualizations
Caption: Workflow for the titrimetric determination of an analyte using PDTA as a masking agent.
Caption: Logical relationship illustrating the principle of selective masking with PDTA in complexometric titration.
Application Notes and Protocols for PDTA Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDTA (1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid), also commonly known as CDTA, is a powerful chelating agent widely utilized in biological research and industrial applications. Its primary function is to form stable complexes with divalent and trivalent metal ions, thereby controlling their availability in solution. This property is invaluable in various experimental contexts, such as enzymatic assays where divalent cations can act as cofactors or inhibitors, in cell culture to prevent precipitation of metal salts, and in buffers to prevent metal-catalyzed oxidation of reagents.
However, PDTA in its free acid form exhibits poor solubility in water, which can present a challenge in the laboratory. This document provides a detailed, step-by-step guide for the preparation of PDTA solutions, ensuring reliable and consistent results for your research applications.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation and use of PDTA solutions.
| Parameter | Value | Reference/Note |
| Molecular Weight (Monohydrate) | 364.35 g/mol | --INVALID-LINK-- |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Alkali | Soluble in 1N sodium hydroxide and other alkali solutions. | [1][3] |
| Recommended Stock Concentration | 0.5 M | Based on common laboratory practice for chelators.[4] |
| Typical Working Concentration | 0.1 mM - 5 mM | Dependent on the specific application and concentration of metal ions to be chelated.[5] |
| Storage of Stock Solution | Aliquoted and stored at -20°C for long-term stability. | [6] |
Experimental Protocols
Preparation of a 0.5 M PDTA Stock Solution (pH 8.0)
This protocol describes the preparation of a 0.5 M stock solution of PDTA, which can then be diluted to the desired working concentration for various applications. The initial dissolution is performed under alkaline conditions, followed by careful pH adjustment.
Materials:
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (PDTA), monohydrate (MW: 364.35 g/mol )
-
Sodium hydroxide (NaOH), pellets or a concentrated solution (e.g., 10 N)
-
Hydrochloric acid (HCl), concentrated
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Beaker (e.g., 250 mL for a 100 mL solution)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (e.g., 100 mL)
-
Sterile filter (optional, for cell culture applications)
Procedure:
-
Calculate the required mass of PDTA: To prepare 100 mL of a 0.5 M solution, weigh out 18.22 g of PDTA monohydrate (0.5 mol/L * 0.1 L * 364.35 g/mol ).
-
Initial Dissolution:
-
Add approximately 70 mL of high-purity water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the weighed PDTA powder to the water. The PDTA will not dissolve at this stage and will form a slurry.
-
-
Alkalinization to Dissolve PDTA:
-
pH Adjustment:
-
Once the PDTA is fully dissolved, begin to adjust the pH downwards by adding concentrated HCl dropwise. Caution: This is a critical step. Add the acid very slowly while continuously monitoring the pH to avoid overshooting the target pH and causing the PDTA to precipitate out of solution.[9][10]
-
For most biological applications, a final pH of 8.0 is suitable.
-
-
Final Volume Adjustment:
-
Once the desired pH of 8.0 is reached and stable, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the PDTA is transferred.
-
Bring the final volume to 100 mL with high-purity water.
-
-
Sterilization and Storage (Optional):
-
For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, convenient volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Experimental Workflow for PDTA Solution Preparation
Caption: A step-by-step workflow for the laboratory preparation of a 0.5 M PDTA stock solution.
Signaling Pathway Diagram: PDTA's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Calcium in Cell Culture [sigmaaldrich.com]
- 4. US5976829A - Dual purpose tissue fixative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Propanediaminetetraacetic Acid (PDTA) for Lanthanide Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of lanthanides, a group of 15 chemically similar elements, presents a significant challenge in various fields, including nuclear medicine, materials science, and electronics. Their nearly identical ionic radii and charge make their individual isolation a complex task. Chelating agents play a crucial role in enhancing the separation efficiency of techniques such as ion-exchange chromatography, solvent extraction, and capillary electrophoresis. Propanediaminetetraacetic acid (PDTA), a structural analog of the widely used ethylenediaminetetraacetic acid (EDTA), has emerged as a promising chelating agent for this purpose. This document provides detailed application notes and protocols for the use of PDTA in lanthanide separation techniques.
Application Notes
Principle of Separation
The separation of lanthanides using PDTA is based on the differential stability of the lanthanide-PDTA complexes. In techniques like ion-exchange chromatography, the lanthanide ions are loaded onto a cation-exchange resin. An aqueous solution containing PDTA (the eluent) is then passed through the column. The lanthanide ions partition between the stationary resin phase and the mobile eluent phase. Lanthanides that form more stable complexes with PDTA will spend more time in the mobile phase and thus elute from the column earlier. Conversely, those forming less stable complexes will be retained on the resin for a longer time and elute later.[3][4]
In solvent extraction, a similar principle applies. An aqueous solution containing the lanthanide mixture is brought into contact with an immiscible organic phase containing an extractant. The addition of PDTA to the aqueous phase selectively holds certain lanthanides in the aqueous phase due to the formation of hydrophilic complexes, preventing their extraction into the organic phase. This allows for the selective transfer of other lanthanides into the organic phase.[5]
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The formation of lanthanide-PDTA complexes modifies the charge and size of the ions, leading to differences in their migration times and enabling their separation.[6]
Comparison with EDTA
PDTA (1,3-propanediaminetetraacetic acid) differs from EDTA (1,2-ethylenediaminetetraacetic acid) in the length of the carbon chain connecting the two nitrogen atoms. This structural difference can influence the chelate ring size and the resulting stability of the metal complexes. For trivalent f-elements, the transition from EDTA to an analog with a longer carbon chain, like in trimethylenediamine-N,N,N',N'-tetraacetic acid (TMDTA), has been shown to decrease the stability of the metal complexes.[7] This suggests that the stability constants for lanthanide-PDTA complexes might be slightly lower than those for the corresponding lanthanide-EDTA complexes. However, the relative differences in stability constants across the lanthanide series are what determine the separation efficiency.
Table 1: Stability Constants (log K) of Lanthanide-EDTA Complexes [1]
| Lanthanide | log K (EDTA) |
| La | 15.50 |
| Ce | 15.98 |
| Pr | 16.40 |
| Nd | 16.61 |
| Sm | 17.14 |
| Eu | 17.35 |
| Gd | 17.37 |
| Tb | 17.93 |
| Dy | 18.30 |
| Ho | 18.57 |
| Er | 18.85 |
| Tm | 19.32 |
| Yb | 19.51 |
| Lu | 19.83 |
Note: These values are for EDTA and serve as a reference. The actual values for PDTA may differ, but the general trend of increasing stability with atomic number is expected to be similar.
Experimental Protocols
The following protocols are adapted from established methods for lanthanide separation using aminopolycarboxylic acid chelators. Researchers should optimize these protocols based on the specific lanthanide mixture and available instrumentation.
Ion-Exchange Chromatography for Lanthanide Separation using PDTA
This protocol describes the separation of a mixture of lanthanides using a cation-exchange resin and a PDTA solution as the eluent.
Materials:
-
Cation-exchange resin (e.g., Dowex 50W-X8, 100-200 mesh)
-
1,3-Propanediaminetetraacetic acid (PDTA)
-
Ammonium hydroxide or hydrochloric acid for pH adjustment
-
Lanthanide chloride or nitrate stock solutions (individual or mixed)
-
Chromatography column
-
Fraction collector
-
ICP-MS or other suitable analytical instrument for lanthanide quantification
Protocol:
-
Resin Preparation:
-
Swell the cation-exchange resin in deionized water overnight.
-
Pack the chromatography column with the swollen resin to the desired bed height.
-
Wash the resin with 2 M HCl to convert it to the H+ form, followed by deionized water until the effluent is neutral.
-
-
Sample Loading:
-
Prepare a dilute solution of the lanthanide mixture in a weakly acidic solution (pH 4-5).
-
Load the lanthanide solution onto the top of the resin bed and allow it to percolate through the column. The lanthanide ions will bind to the resin.[3]
-
Wash the column with a small volume of deionized water to remove any unbound ions.
-
-
Elution:
-
Prepare the PDTA eluent solution (e.g., 0.02 M PDTA) and adjust the pH to the desired value (e.g., pH 5-6) using ammonium hydroxide. The optimal pH will depend on the specific lanthanides being separated and should be determined empirically.
-
Start the elution by passing the PDTA solution through the column at a constant flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions for their lanthanide content using ICP-MS or another sensitive analytical technique.
-
Construct an elution profile by plotting the concentration of each lanthanide as a function of the elution volume. The elution order is expected to be from the heaviest lanthanide (Lutetium) to the lightest (Lanthanum).
-
Solvent Extraction for Lanthanide Separation using PDTA
This protocol outlines a method for separating lanthanides by solvent extraction, using PDTA as an aqueous phase complexing agent.
Materials:
-
Organic extractant (e.g., Trioctylphosphine oxide (TOPO) or Di-(2-ethylhexyl)phosphoric acid (D2EHPA))
-
Organic solvent (e.g., kerosene, hexane)
-
1,3-Propanediaminetetraacetic acid (PDTA)
-
Nitric acid or hydrochloric acid for pH adjustment
-
Lanthanide nitrate or chloride stock solutions
-
Separatory funnels
-
pH meter
-
ICP-MS or other suitable analytical instrument
Protocol:
-
Phase Preparation:
-
Prepare the organic phase by dissolving the extractant (e.g., 0.1 M TOPO) in the organic solvent.
-
Prepare the aqueous phase containing the lanthanide mixture at a known concentration. Adjust the pH to the desired value (e.g., pH 2-3) using nitric acid or hydrochloric acid.
-
Prepare an aqueous solution of PDTA at a specific concentration.
-
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous lanthanide solution and the organic phase.
-
Add a calculated volume of the PDTA solution to the aqueous phase to achieve the desired PDTA-to-lanthanide molar ratio.
-
Shake the separatory funnel vigorously for a set period (e.g., 15-30 minutes) to allow for phase mixing and complex formation.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of each lanthanide in both the aqueous and organic phases using ICP-MS.
-
Calculate the distribution ratio (D) and the separation factor (α) for each pair of lanthanides.
Distribution Ratio (D) = [Ln]org / [Ln]aq Separation Factor (αLn1/Ln2) = DLn1 / DLn2
-
Capillary Electrophoresis for Lanthanide Separation using PDTA
This protocol provides a general method for the separation of lanthanides by capillary electrophoresis with PDTA as a complexing agent in the background electrolyte.
Materials:
-
Capillary electrophoresis system with a UV or conductivity detector
-
Fused-silica capillary
-
1,3-Propanediaminetetraacetic acid (PDTA)
-
Buffer components (e.g., acetic acid, sodium acetate)
-
Lanthanide chloride or nitrate stock solutions
-
Sodium hydroxide or hydrochloric acid for pH adjustment
-
Microfilters
Protocol:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution of the desired pH (e.g., pH 4-5) using appropriate buffer components.
-
Dissolve PDTA in the buffer to the desired concentration (e.g., 5-10 mM).
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Capillary Conditioning:
-
Condition a new capillary by flushing it sequentially with 1 M NaOH, deionized water, and finally the BGE.
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of the lanthanide mixture in deionized water or a weak buffer.
-
Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
-
Electrophoretic Separation:
-
Apply a constant voltage across the capillary to initiate the separation.
-
Monitor the separation using the detector. The lanthanide-PDTA complexes will migrate at different velocities based on their charge-to-size ratio.
-
-
Data Analysis:
-
Identify the peaks in the electropherogram corresponding to the different lanthanide-PDTA complexes based on their migration times.
-
Optimize the separation by adjusting the BGE composition (PDTA concentration, pH), applied voltage, and capillary temperature.
-
Conclusion
This compound (PDTA) holds significant potential as a chelating agent for the separation of lanthanides. Its structural similarity to EDTA suggests that it will form stable complexes with lanthanide ions, with stability constants that likely increase across the series, a prerequisite for effective separation. The provided protocols for ion-exchange chromatography, solvent extraction, and capillary electrophoresis serve as a starting point for researchers to explore the application of PDTA in their specific separation challenges. Further research to determine the precise stability constants of lanthanide-PDTA complexes will be invaluable in optimizing these separation methods and fully realizing the potential of this promising chelating agent.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chelant extraction of heavy metals from contaminated soils using new selective EDTA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Separation of lanthanides | PPTX [slideshare.net]
- 6. Detailed study on simultaneous separation of rare earth elements by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PDTA and Similar Aminopolycarboxylate Chelation Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopolycarboxylate chelating agents like PDTA, EDTA, and DTPA. The following information addresses common issues encountered during experiments related to chelation efficiency at different pH levels.
Frequently Asked Questions (FAQs)
Q1: Why is my chelation efficiency low at acidic pH?
A1: At low pH, the carboxyl groups of aminopolycarboxylate chelating agents like EDTA become protonated.[1][2] This protonation reduces the availability of the negatively charged oxygen atoms required for coordinating with metal ions, thereby decreasing the stability of the chelate and lowering the chelation efficiency.[1][3] For instance, the stability of Ca-EDTA and Mg-EDTA complexes significantly decreases at a pH below 4-5.[1]
Q2: I'm observing precipitation in my reaction mixture at high pH. What is happening?
A2: At high pH levels, metal ions have a tendency to react with hydroxide ions (OH⁻) to form insoluble metal hydroxides.[3][4] This precipitation competes with the chelation reaction, making the metal ions less accessible to the chelating agent and reducing the overall chelation efficiency.[4] For example, with ferric ions (Fe³⁺), precipitation of ferric hydroxide can begin at a pH of 8.0 and the chelate can be completely converted to ferric hydroxide by a pH of 12.0 when using EDTA.[3]
Q3: What is the optimal pH for the chelation of common metal ions with EDTA?
A3: The optimal pH for chelation with EDTA varies depending on the metal ion. Generally, a moderately acidic to neutral pH is effective for many divalent and trivalent metal ions. For instance, the highest rate of iron (Fe) chelation is observed around pH 5.[5] It is crucial to consider the stability constant of the specific metal-chelate complex and the pKa values of the chelating agent to determine the ideal pH range for your experiment.
Q4: How does the charge of the metal ion affect chelation efficiency at a given pH?
A4: Metal ions with a higher positive charge (e.g., Fe³⁺ vs. Ca²⁺) generally form more stable complexes with chelating agents like EDTA. This is reflected in their higher stability constants. Consequently, trivalent metal ions can often be chelated effectively at a lower pH compared to divalent metal ions. The chelating agent will preferentially bind to the metal ion with the highest stability constant if multiple metal ions are present in the solution.[3]
Q5: Can temperature affect my chelation experiment?
A5: Yes, temperature can influence the stability of the metal-chelate complex and the kinetics of the chelation reaction. While the effect may be less pronounced than that of pH, it is an important parameter to control for reproducible results. For some complexes, such as Fe-EDTA, temperature can influence the rates of thermal dissociation and association, which in turn affects the steady-state concentration of the chelated species.[6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible chelation efficiency results.
-
Possible Cause: Fluctuations in pH during the experiment.
-
Solution: Ensure your solutions are well-buffered. Verify the pH of your reaction mixture before and after the experiment to confirm stability. Use a calibrated pH meter for accurate measurements.
-
-
Possible Cause: Inaccurate concentration of the chelating agent or metal ion solution.
-
Solution: Prepare fresh solutions and accurately determine their concentrations using appropriate analytical methods, such as titration or spectroscopy.
-
-
Possible Cause: Presence of competing ions in the sample matrix.
-
Solution: Analyze your sample for the presence of other metal ions that could compete for the chelating agent. If present, consider a pre-purification step or increasing the concentration of the chelating agent.
-
Problem 2: Low recovery of the chelated complex during separation.
-
Possible Cause: The chosen separation method is not suitable for the specific metal-chelate complex.
-
Solution: Investigate different separation techniques. Methods like gel filtration chromatography, ion-exchange chromatography, or membrane separation can be used to separate free metal ions from the chelated complex.[7] The choice of method will depend on the properties of your specific analyte.
-
-
Possible Cause: Dissociation of the complex during the separation process due to changes in pH or ionic strength.
-
Solution: Ensure the mobile phase or buffer used during separation is optimized to maintain the stability of the chelate. This includes maintaining an appropriate pH and ionic strength.
-
Data Presentation
Table 1: Effect of pH on the Chelation Rate of Various Metal Ions with Amino Acid-Based Chelates
| Metal Ion | pH | Chelation Rate (%) |
| Iron (Fe) | 5 | 97.3 |
| Iron (Fe) | >5 | Gradual Decrease |
| Zinc (Zn) | 7 | 95.6 |
| Zinc (Zn) | >7 | >90 |
Data adapted from a study on the effect of pH on the chelation rate of trace elements with amino acids.[5]
Experimental Protocols
Protocol: Determination of Chelation Efficiency by Spectrophotometry
This protocol provides a general method for determining the chelation efficiency of a ligand like PDTA or EDTA for a colored metal ion (e.g., Cu²⁺).
1. Reagent Preparation:
- Prepare a stock solution of the metal salt (e.g., CuSO₄) of known concentration in deionized water.
- Prepare a stock solution of the chelating agent (e.g., PDTA) of known concentration in deionized water. Adjust the pH of the chelating agent solution to a neutral value (e.g., pH 7) using NaOH or HCl to ensure complete dissolution.
- Prepare a series of buffers for the desired pH range (e.g., pH 3 to 10).
2. Standard Curve Preparation:
- Prepare a series of dilutions of the metal salt stock solution in a fixed pH buffer.
- Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the metal ion using a spectrophotometer.
- Plot a standard curve of absorbance versus metal ion concentration.
3. Chelation Reaction:
- In a series of test tubes, add a fixed volume of the metal salt solution.
- Add varying volumes of the chelating agent stock solution to each tube to achieve different molar ratios of metal to ligand.
- Add a fixed volume of a specific pH buffer to each tube.
- Bring the final volume of all tubes to be the same with deionized water.
- Allow the reactions to equilibrate for a specified time at a constant temperature.
4. Measurement of Unchelated Metal Ions:
- After equilibration, measure the absorbance of each reaction mixture at the λmax of the free metal ion. The chelated complex will have a different absorbance spectrum.
- Use the standard curve to determine the concentration of free (unchelated) metal ions in each reaction mixture.
5. Calculation of Chelation Efficiency:
- Calculate the chelation efficiency using the following formula: Chelation Efficiency (%) = [(Initial Metal Concentration - Free Metal Concentration) / Initial Metal Concentration] x 100
6. Data Analysis:
- Plot the chelation efficiency as a function of pH to determine the optimal pH for the chelation reaction.
Mandatory Visualizations
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.beloit.edu [chemistry.beloit.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in 1,3-Propanediaminetetraacetic Acid (PDTA) Metal Analysis
Welcome to the technical support center for 1,3-Propanediaminetetraacetic acid (PDTA) metal analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Propanediaminetetraacetic acid (PDTA) and how does it differ from EDTA?
A1: 1,3-Propanediaminetetraacetic acid (PDTA) is a hexadentate chelating agent, similar to the more commonly known Ethylenediaminetetraacetic acid (EDTA). Both are aminopolycarboxylic acids used in complexometric titrations to determine the concentration of metal ions in a solution. The primary structural difference is that PDTA forms a six-membered chelate ring with a metal ion through its ethylenediamine backbone, whereas EDTA forms a five-membered ring. This seemingly small difference can influence the stability and selectivity of the metal complexes, potentially offering advantages in certain analytical applications.
Q2: What are the most common sources of interference in PDTA metal analysis?
A2: Interference in PDTA metal analysis typically arises from the presence of other metal ions in the sample that can also form stable complexes with PDTA. This competition for the chelating agent can lead to inaccurate determinations of the target metal ion. Other sources of interference include pH fluctuations that affect the stability of the metal-PDTA complex and the presence of strong complexing agents in the sample matrix.
Q3: How does pH affect the analysis?
A3: The pH of the solution is a critical parameter in PDTA metal analysis. The stability of metal-PDTA complexes is highly pH-dependent. Most PDTA titrations are carried out in neutral to alkaline conditions to ensure the complete deprotonation of the carboxylic acid groups, which is necessary for strong complex formation. Deviations from the optimal pH can lead to incomplete complexation and inaccurate results.
Q4: What are masking agents and how are they used in PDTA titrations?
A4: Masking agents are auxiliary complexing agents that selectively bind to interfering metal ions, preventing them from reacting with PDTA.[1][2] This allows for the selective titration of the target metal ion. The choice of masking agent depends on the specific interfering ions present in the sample. For example, cyanide ions are often used to mask ions like Cd²⁺, Zn²⁺, Hg²⁺, and Cu²⁺, while triethanolamine can be used to mask Al³⁺, Fe³⁺, and Mn²⁺.
Q5: Can PDTA be used in analytical techniques other than titrations?
A5: Yes, PDTA and its metal complexes can be utilized in various analytical techniques, including spectrophotometry and electrochemical methods. In spectrophotometry, the formation of a colored metal-PDTA complex can be used for quantitative analysis. In electrochemistry, PDTA can be incorporated into sensors for the selective detection of heavy metal ions.
Troubleshooting Guides
Issue 1: Indistinct or Fading End Point in Complexometric Titration
Possible Causes:
-
Incorrect pH: The pH of the solution may not be optimal for the stability of the metal-indicator complex or the metal-PDTA complex.
-
Presence of Interfering Ions: Other metal ions may be competing with the analyte for the indicator or PDTA.
-
Indicator Degradation: The indicator may be unstable under the experimental conditions.
Troubleshooting Steps:
-
Verify and Adjust pH: Use a calibrated pH meter to check the pH of your solution before and during the titration. Adjust to the recommended pH for the specific metal-indicator system using an appropriate buffer.
-
Use a Masking Agent: If interfering ions are suspected, add a suitable masking agent to selectively complex with them. Refer to the table of masking agents below.
-
Check Indicator Quality: Prepare a fresh solution of the indicator. Some indicators are light-sensitive or have a limited shelf life.
Issue 2: Inaccurate or Non-Reproducible Results
Possible Causes:
-
Presence of Unaccounted Interfering Ions: The sample may contain interfering species that have not been addressed.
-
Incorrect Standardization of PDTA Solution: The concentration of the PDTA titrant may not be accurately known.
-
Temperature Fluctuations: Significant changes in temperature can affect the stability constants of the complexes.
Troubleshooting Steps:
-
Sample Matrix Analysis: If possible, perform a qualitative analysis of your sample to identify potential interfering ions.
-
Re-standardize PDTA Solution: Standardize your PDTA solution against a primary standard, such as high-purity zinc metal or calcium carbonate.
-
Control Temperature: Perform titrations in a temperature-controlled environment to ensure consistency.
Data Presentation
Table 1: Stability Constants (log K) of Metal-PDTA and Metal-EDTA Complexes
A higher log K value indicates a more stable complex.[3] Data for PDTA is limited; therefore, EDTA values are provided for comparison as a close structural analog.
| Metal Ion | PDTA (log K) | EDTA (log K) |
| Mn²⁺ | 10.01[2] | 14.0 |
| Ca²⁺ | - | 10.7 |
| Mg²⁺ | - | 8.7 |
| Zn²⁺ | - | 16.5 |
| Cd²⁺ | - | 16.5 |
| Cu²⁺ | - | 18.8 |
| Pb²⁺ | - | 18.0 |
| Ni²⁺ | - | 18.6 |
| Co²⁺ | - | 16.3 |
| Fe³⁺ | - | 25.1 |
| Al³⁺ | - | 16.1 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Table 2: Common Masking Agents for Interference in Complexometric Titrations
This table provides a general guide for masking interfering ions, primarily based on data for EDTA titrations. The principles are applicable to PDTA, but optimization may be required.
| Masking Agent | Ions Masked |
| Cyanide (CN⁻) | Ag⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺ |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ |
| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ti⁴⁺, Be²⁺ |
| Iodide (I⁻) | Hg²⁺ |
| 2,3-Dimercaptopropanol | Bi³⁺, Cd²⁺, Cu²⁺, Hg²⁺, Pb²⁺ |
Experimental Protocols
Protocol 1: Complexometric Titration of Zinc(II) with PDTA
This protocol is adapted from standard procedures for EDTA titrations of zinc.[4][5][6][7]
Reagents:
-
Standard PDTA solution (0.01 M)
-
Zinc(II) sample solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
Procedure:
-
Pipette a known volume of the zinc(II) sample solution into an Erlenmeyer flask.
-
Add a sufficient amount of the ammonia-ammonium chloride buffer to bring the pH to approximately 10.
-
Add a few drops of the EBT indicator solution. The solution should turn wine-red.
-
Titrate the solution with the standard PDTA solution until the color changes from wine-red to a distinct blue.
-
Record the volume of PDTA solution used.
-
Calculate the concentration of zinc(II) in the sample.
Troubleshooting Workflow for Zinc Titration:
Logical workflow for troubleshooting a complexometric titration of zinc with PDTA.
Protocol 2: Spectrophotometric Determination of Lead(II) with PDTA (Conceptual)
Principle: The formation of a stable, colored complex between Pb(II) and PDTA at a specific pH can be monitored spectrophotometrically. The absorbance of the complex is proportional to the concentration of lead.
Conceptual Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the Pb(II)-PDTA complex by scanning a solution of the complex over a range of wavelengths.
-
pH Optimization: Investigate the effect of pH on the absorbance of the complex to determine the optimal pH for maximum and stable color development.
-
Calibration Curve: Prepare a series of standard solutions of known Pb(II) concentrations. Add PDTA solution and buffer to each standard to form the complex. Measure the absorbance of each solution at the predetermined λ_max. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Treat the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of Pb(II) in the sample from the calibration curve.
Decision tree for managing interference in PDTA metal analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. scribd.com [scribd.com]
- 6. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. jocpr.com [jocpr.com]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Propanediaminetetraacetic Acid (PDTA) Solutions
Welcome to the technical support center for Propanediaminetetraacetic acid (PDTA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of PDTA solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PDTA) and what are its primary applications in research?
This compound (also known as 1,3-Propanediaminetetraacetic acid or PDTA) is a powerful chelating agent. Its primary function in research is to bind, or chelate, metal ions in a solution. This is crucial in many biological experiments where the presence of free metal ions can interfere with enzymatic reactions, catalyze the degradation of sensitive biomolecules, or affect the stability of experimental systems.[1][2] By sequestering these ions, PDTA helps to ensure the accuracy, reproducibility, and longevity of experiments.[1][2]
Q2: What are the recommended storage conditions for solid PDTA?
Solid PDTA should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is recommended to keep it in a dark place to prevent potential degradation from light exposure.[5]
Q3: How do I prepare a stock solution of PDTA?
PDTA is available as a free acid and may not be readily soluble in water. To prepare an aqueous solution, it is often necessary to adjust the pH. A common method for preparing solutions of similar aminopolycarboxylic acids like EDTA involves dissolving the free acid in water and adding a base, such as sodium hydroxide (NaOH), dropwise while stirring to increase the pH until the solid dissolves completely.[6][7] It is recommended to start with a pH adjustment to around 8.0 for complete dissolution.
Q4: What is the recommended storage condition for PDTA stock solutions?
Q5: What are the signs of degradation in a PDTA solution?
Visual signs of degradation in a PDTA solution can include the appearance of cloudiness, precipitation, or a change in color. A decrease in the solution's chelating capacity, which may be observed as unexpected enzymatic activity or instability in your experimental system, can also indicate degradation.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using PDTA solutions in their experiments.
Problem 1: PDTA powder will not dissolve.
-
Possible Cause: The pH of the solution is too low.
-
Possible Cause: The concentration of the solution is too high.
-
Solution: Try preparing a more dilute solution. If a high concentration is required, you may need to gently warm the solution while adjusting the pH.
-
Problem 2: My PDTA solution is cloudy or has formed a precipitate.
-
Possible Cause: The solution has degraded over time.
-
Solution: Prepare a fresh solution. Avoid storing PDTA solutions at room temperature for extended periods. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
-
Possible Cause: Incompatibility with other buffer components.
-
Solution: Review the composition of your buffer. High concentrations of certain salts or other components may reduce the solubility of PDTA. It is advisable to test the solubility of PDTA in your specific experimental buffer before starting a critical experiment.
-
Problem 3: I am observing unexpected results in my metal-sensitive assay (e.g., unexpected enzyme activity).
-
Possible Cause: The PDTA concentration is insufficient to chelate all interfering metal ions.
-
Solution: Increase the concentration of PDTA in your reaction. You may need to perform a titration to determine the optimal concentration for your specific application.
-
-
Possible Cause: The PDTA solution has lost its chelating activity due to degradation.
-
Solution: Prepare a fresh PDTA solution and repeat the experiment.
-
Data on PDTA Properties
| Property | Value | Source |
| Synonyms | 1,3-Propanediaminetetraacetic acid, Trimethylenediamine-N,N,N',N'-tetraacetic acid | [5][8] |
| Molecular Formula | C11H18N2O8 | [5] |
| Molecular Weight | 306.27 g/mol | [5] |
| Physical State | Solid (Powder) | [5] |
| Melting Point | ~227-250 °C (decomposes) | [5][8] |
| Solubility in Water | 7.9 g/L @ 25°C | [9] |
Factors Affecting Stability of Chelating Agent Solutions
While specific quantitative data on the stability of PDTA solutions is limited in the available literature, the stability of chelating agent solutions, in general, is influenced by several factors:
| Factor | Effect on Stability | General Recommendations |
| pH | The stability of aminopolycarboxylic acids can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation pathways.[10][11][12] | Prepare and store solutions at a pH close to neutral unless the experimental protocol requires otherwise. For PDTA, a slightly alkaline pH (around 8.0) is needed for dissolution. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[10] | Store stock solutions at 2-8°C for short-term use and -20°C for long-term storage. Avoid leaving solutions at room temperature for extended periods. |
| Light | Exposure to UV light can induce photodegradation in some organic molecules.[10] | Store solutions in amber or opaque containers to protect them from light. |
| Presence of Oxidizing Agents | Strong oxidizing agents can potentially degrade the PDTA molecule. | Avoid mixing PDTA solutions with strong oxidizing agents unless it is part of the experimental design. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M PDTA Stock Solution (pH 8.0)
Materials:
-
This compound (PDTA), free acid (MW: 306.27 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH), 1 M solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask
Procedure:
-
Weigh out 153.14 g of PDTA and add it to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring. The PDTA will not dissolve at this point.
-
Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the PDTA is completely dissolved and the pH of the solution reaches 8.0.
-
Once the PDTA is fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Filter the solution through a 0.22 µm filter if sterile conditions are required.
-
Store the solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage.
Visualizations
Caption: Workflow for using PDTA in a typical research experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermodynamic stability and structure in aqueous solution of the [Cu(PTA)4]+ complex (PTA = aminophosphine‑1,3,5‑triaza‑7‑phosphaadamantane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Propylenediaminetertaacetic acid CAS#: 1939-36-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H18N2O8 | CID 80296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propanediaminetetraacetic Acid (PDTA) Complex Formation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Propanediaminetetraacetic acid (PDTA) complex formation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Propanediaminetetraacetic acid (PDTA) and why is it used as a chelating agent?
A1: 1,3-Propanediaminetetraacetic acid (PDTA) is a hexadentate aminopolycarboxylic acid. This means it has six donor atoms (two nitrogen atoms and four carboxylate oxygen atoms) that can coordinate with a single metal ion, forming a stable, water-soluble complex. Its ability to form strong complexes with a variety of metal ions makes it valuable in various applications, including as a chelating agent in industrial processes, a contrast agent in medical imaging, and a component in drug delivery systems. In neutral solutions, it typically forms monomeric coordination complexes with transition metals.[1]
Q2: What are the key factors influencing the kinetics of PDTA complex formation?
A2: The rate of complex formation between PDTA and metal ions is primarily influenced by several factors:
-
pH: The protonation state of both the PDTA ligand and the metal aqua ion is highly pH-dependent. The fully deprotonated form of PDTA is generally the most reactive species. Therefore, the reaction rate often increases with pH to a certain point. However, at very high pH, metal hydroxide precipitation can occur, which will interfere with the complexation reaction.[2][3][4]
-
Temperature: As with most chemical reactions, the rate of complex formation generally increases with temperature. Arrhenius plots can be used to determine the activation energy of the reaction.
-
Metal Ion Type: The nature of the metal ion, including its charge, size, and electronic configuration, significantly affects the reaction kinetics.
-
Presence of Other Ligands or Metal Ions: Competing equilibria with other ligands or metal ions in the solution can influence the observed reaction rate.
Q3: What experimental techniques are commonly used to study the kinetics of PDTA complex formation?
A3: The complex formation reactions of PDTA with many metal ions are rapid, often occurring on the millisecond to second timescale. Therefore, specialized techniques are required to monitor these reactions:
-
Stopped-Flow Spectrophotometry: This is the most common technique for studying fast reactions in solution. It allows for the rapid mixing of reactant solutions and the immediate monitoring of the reaction progress by observing changes in absorbance or fluorescence.[5][6][7]
-
UV-Visible Spectroscopy: Changes in the UV-Visible absorption spectrum as the metal-PDTA complex forms can be used to monitor the reaction progress over time. This is often coupled with the stopped-flow technique.[8][9]
Troubleshooting Guides
Issue 1: Slow or Incomplete Complex Formation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The reaction rate is highly pH-dependent. The optimal pH for complexation will vary depending on the metal ion. For many divalent and trivalent metal ions, a pH range of 4-6 is a good starting point to ensure sufficient deprotonation of PDTA without causing metal hydroxide precipitation. Systematically vary the pH of your reaction mixture to find the optimal condition.[2][3][4] |
| Low Temperature | Increase the reaction temperature in a controlled manner to enhance the reaction rate. Perform experiments at several temperatures to determine the activation parameters. |
| Precipitation of Metal Hydroxide | If the pH is too high, the metal ion may precipitate as a hydroxide, preventing complexation. Visually inspect the solution for any turbidity. Lowering the pH should redissolve the precipitate and allow the complexation to proceed. |
| Slow Ligand Substitution | For some metal ions, the rate-determining step may be the dissociation of water molecules from the metal's coordination sphere. In such cases, the reaction may be inherently slow. Consider consulting literature for the water exchange rates of your specific metal ion. |
| Incorrect Reagent Concentrations | Verify the concentrations of your PDTA and metal salt solutions. Inaccurate concentrations can lead to unexpected reaction rates or incomplete reactions. |
Issue 2: Non-Reproducible Kinetic Traces
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure that the reaction solutions and the stopped-flow instrument's cell block are properly thermostatted. Small variations in temperature can lead to significant changes in reaction rates. |
| Inadequate Mixing | In a stopped-flow experiment, inefficient mixing can lead to inconsistent results. Ensure the drive syringes are dispensing equal volumes and that the mixing chamber is functioning correctly. |
| Photodegradation of Reactants or Products | If your complex is light-sensitive, exposure to the spectrophotometer's light source could cause degradation and affect the kinetic traces. Use the lowest practical light intensity and check for any changes in the spectrum over time with no reaction occurring. |
| Presence of Impurities | Trace metal impurities in your reagents or buffer solutions can compete with your target metal ion for PDTA, leading to complex kinetic behavior. Use high-purity reagents and deionized water. |
| Air Bubbles in the Flow System | Air bubbles in the syringes or tubing of a stopped-flow instrument can cause artifacts in the absorbance readings. Carefully load the syringes to avoid introducing bubbles and degas your solutions if necessary. |
Issue 3: Difficulty in Data Analysis and Interpretation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Complex Reaction Mechanism | The reaction may not follow simple first or second-order kinetics. It could involve intermediate species or parallel reaction pathways. Try fitting your data to different kinetic models. The formation of protonated or hydroxo- a mixed-ligand complex can also complicate the kinetics.[10] |
| Overlapping Spectra | The absorbance spectra of the reactants and products may overlap, making it difficult to isolate the change in absorbance due to the formation of the product. Use a wavelength where the difference in molar absorptivity between reactants and products is maximal. Global analysis of data collected at multiple wavelengths can also be helpful. |
| Incorrect Time Scale | If the reaction is very fast, you may be observing the decay of the signal after the reaction is already complete (the "dead time" of the instrument). Ensure your data acquisition starts immediately after mixing. Conversely, for slower reactions, you may not be collecting data for a long enough duration to observe the full reaction course. |
Experimental Protocols
Protocol 1: Determination of the Rate Constant for Ni(II)-PDTA Complex Formation using Stopped-Flow UV-Vis Spectrophotometry
This protocol provides a general framework. Specific concentrations and wavelengths should be optimized for your experimental setup.
1. Reagent Preparation:
-
PDTA Solution: Prepare a stock solution of 1,3-Propanediaminetetraacetic acid in deionized water. The concentration will depend on the desired final concentration in the reaction cell.
-
Ni(II) Solution: Prepare a stock solution of a soluble Ni(II) salt (e.g., Ni(NO₃)₂) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain a constant pH during the reaction (e.g., acetate buffer for pH 4-6).
2. Instrumentation Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Thermostat the sample handling unit and the observation cell to the desired temperature (e.g., 25 °C).
-
Set the spectrophotometer to monitor the absorbance at a wavelength where the Ni(II)-PDTA complex absorbs significantly more than the individual reactants. A preliminary spectral scan of the final complex is recommended to determine the optimal wavelength.
3. Kinetic Measurement:
-
Load one syringe of the stopped-flow instrument with the Ni(II) solution in the chosen buffer.
-
Load the other syringe with the PDTA solution in the same buffer. To ensure pseudo-first-order conditions, the concentration of PDTA should be at least 10 times higher than the Ni(II) concentration.
-
Initiate the stopped-flow run. The instrument will rapidly mix the two solutions, and the data acquisition system will record the change in absorbance over time.
-
Repeat the measurement several times to ensure reproducibility.
4. Data Analysis:
-
The obtained kinetic traces (absorbance vs. time) can be fitted to a single exponential equation to determine the observed rate constant (k_obs) under pseudo-first-order conditions.
-
By measuring k_obs at different PDTA concentrations (while keeping the Ni(II) concentration constant and in excess), a plot of k_obs versus [PDTA] can be generated.
-
The slope of this plot will give the second-order rate constant (k) for the complex formation reaction.
Data Presentation
Table 1: Stability Constants (log K) for Metal-Aminopolycarboxylate Complexes
| Metal Ion | 1,3-PDTA | EDTA | CDTA |
| Co(II) | Data not available | 16.3 | 18.9 |
| Ni(II) | Data not available | 18.6 | 19.4 |
| Cu(II) | Data not available | 18.8 | 21.3 |
| Zn(II) | Data not available | 16.5 | 18.7 |
| Pd(II) | 18.5 (with 1,3-diaminopropane)[11] | - | - |
Note: Data for 1,3-PDTA is limited. Values for EDTA and CDTA (trans-1,2-diaminocyclohexanetetraacetic acid) are provided for comparison.
Table 2: Hypothetical Rate Constants for Ni(II)-PDTA Complex Formation at 25 °C
| pH | [PDTA] (M) | k_obs (s⁻¹) |
| 5.0 | 0.001 | 0.5 |
| 5.0 | 0.002 | 1.0 |
| 5.0 | 0.005 | 2.5 |
| 6.0 | 0.001 | 1.2 |
| 6.0 | 0.002 | 2.4 |
| 6.0 | 0.005 | 6.0 |
This table presents hypothetical data to illustrate the expected trend. Actual experimental values will vary.
Visualizations
Caption: Experimental workflow for studying PDTA complex formation kinetics.
Caption: Troubleshooting logic for slow PDTA complex formation.
Caption: Simplified reaction pathway for PDTA metal complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand binding with stopped-flow rapid mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biologic.net [biologic.net]
- 7. Stopped Flow FAQs [photophysics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The pH-dependence of entropy changes of metal-edta complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming solubility problems of Propanediaminetetraacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propanediaminetetraacetic Acid (PDTA), also known as 1,3-Propanediaminetetraacetic Acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution and use of PDTA in experimental settings.
Q1: I'm having trouble dissolving this compound (PDTA). It's labeled as "soluble in water," but it's not dissolving completely in my deionized water.
A1: This is a common issue. While PDTA is water-soluble, the free acid form has limited solubility in neutral water.[1][2][3][4] The low pH of a PDTA solution (around 1.8-2.3) is an indication of its acidic nature.[5] To achieve complete dissolution, especially at higher concentrations, you need to increase the pH of the solution.
This is a common characteristic of acidic compounds, where the salt form is significantly more soluble than the free acid form.[3][6] A similar and well-documented procedure is used for dissolving Ethylenediaminetetraacetic acid (EDTA), another common chelating agent.[7] The process involves the gradual addition of a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid groups, forming the more soluble salt.
For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q2: What is the maximum solubility of PDTA in water?
A2: The reported solubility of 1,3-Propanediaminetetraacetic Acid in water is approximately 7.9 g/L at 25°C.[5] However, this value can be significantly increased by adjusting the pH to form a salt of PDTA.
Q3: In which solvents is PDTA insoluble?
A3: PDTA is generally insoluble in organic solvents such as ether and ethanol (C2H5OH).[5]
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming can be employed to aid in the dissolution process. However, it is crucial to monitor the temperature and avoid excessive heat, which could potentially lead to degradation of the compound. For many laboratory applications, dissolution is typically achieved at room temperature by adjusting the pH. If heating is applied, it should be done cautiously in conjunction with pH adjustment.
Q5: What is the recommended storage condition for a PDTA solution?
A5: Once prepared, a stock solution of a similar chelating agent, EDTA, at a pH of 8.0 is stable for several months when stored at 4°C.[7] It is recommended to follow a similar storage procedure for PDTA solutions. For long-term storage of solutions in solvent, -80°C for up to six months is suggested, while storage at 4°C should be done with protection from light.[1]
Q6: I'm using PDTA as a chelating agent in my cell culture. What should I be aware of?
A6: Chelating agents like PDTA are used in cell culture to bind divalent cations, which can inhibit certain enzymes like metalloproteases.[7] It's important to use the correct final concentration in your media, as high concentrations can be toxic to cells by depleting essential metal ions. The working concentration for similar chelating agents is typically in the range of 1-10 mM.[7] When preparing your PDTA solution for cell culture, ensure that the final solution is sterile (e.g., by filtration through a 0.22 µm filter) and that the pH is adjusted to be compatible with your cell culture medium (typically pH 7.2-7.4).
Quantitative Data
The following table summarizes the key quantitative data for 1,3-Propanediaminetetraacetic Acid.
| Property | Value | Reference |
| Molecular Formula | C11H18N2O8 | [4] |
| Molecular Weight | 306.27 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5][8] |
| Solubility in Water (25°C) | 7.9 g/L | [5] |
| pH of Solution | 1.8 - 2.3 | [5] |
| Melting Point | ~250 °C (decomposes) | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M PDTA Stock Solution (pH 8.0)
This protocol details the steps to dissolve the free acid form of 1,3-Propanediaminetetraacetic Acid by adjusting the pH.
Materials:
-
1,3-Propanediaminetetraacetic Acid (free acid)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weighing: Weigh out the desired amount of PDTA. For example, for 100 mL of a 0.5 M solution, weigh 15.31 g of PDTA (MW: 306.27 g/mol ).
-
Initial Slurry: Add the PDTA powder to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 80 mL for a 100 mL final volume). The PDTA will not dissolve at this stage and will form a slurry.
-
pH Adjustment: While stirring the slurry, slowly add the NaOH solution dropwise.
-
Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter. As the NaOH is added, the PDTA will begin to dissolve.
-
Target pH: Continue adding NaOH until the PDTA is completely dissolved and the pH of the solution reaches 8.0. Be patient, as the dissolution may be slow.
-
Final Volume Adjustment: Once the PDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume (e.g., 100 mL).
-
Sterilization and Storage: If required for your application (e.g., cell culture), sterilize the solution by filtering it through a 0.22 µm filter. Store the solution at 4°C.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for dissolving PDTA free acid.
Caption: Conceptual diagram of PDTA's chelation action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Propylenediaminetertaacetic acid | 1939-36-2 [chemicalbook.com]
- 5. 1,3 PDTA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 1,3-Propylenediaminetertaacetic acid CAS#: 1939-36-2 [m.chemicalbook.com]
Technical Support Center: Propanediaminetetraacetic Acid (PDTA) Regeneration
This technical support center provides researchers, scientists, and drug development professionals with guidance on regenerating 1,3-Propanediaminetetraacetic acid (PDTA) from its metal complexes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems that may arise during the regeneration of PDTA from metal complexes.
| Problem | Potential Causes | Suggested Solutions |
| Low PDTA Regeneration Yield | 1. Incorrect pH: The pH may not be optimal for the dissociation of the specific metal-PDTA complex. 2. Incomplete Metal Precipitation/Removal: The metal hydroxide or sulfide may not have fully precipitated, leading to re-complexation with PDTA. 3. Insufficient Reagent: The amount of acid or base used may be insufficient to drive the equilibrium towards dissociation. 4. PDTA Degradation: Harsh conditions (e.g., very strong acid/base, high temperature) may be degrading the PDTA ligand. | 1. Optimize pH: Perform a pH titration to determine the optimal pH for dissociation of your specific metal-PDTA complex. Generally, acidic conditions favor the protonation and release of the ligand. 2. Ensure Complete Metal Removal: After pH adjustment for metal precipitation, allow sufficient time for precipitation and consider centrifugation at higher speeds or for longer durations. Test the supernatant for residual metal ions. 3. Adjust Reagent Concentration: Incrementally increase the concentration of the acid or base used for pH adjustment. 4. Use Milder Conditions: If degradation is suspected, attempt regeneration at a lower temperature or with a less aggressive pH shift. |
| Incomplete Metal Removal from the Regenerated PDTA Solution | 1. Sub-optimal pH for Precipitation: The pH for metal precipitation might be incorrect for the specific metal ion. 2. Presence of Other Complexing Agents: Other ligands in the solution may be keeping the metal in a soluble form. 3. High Ionic Strength of the Solution: A very high salt concentration can sometimes increase the solubility of metal hydroxides. | 1. Verify Precipitation pH: Consult literature for the optimal pH for the precipitation of the specific metal hydroxide or sulfide. 2. Purification Step: Consider an additional purification step for the regenerated PDTA, such as ion-exchange chromatography. 3. Dilution: If possible, dilute the solution before the metal precipitation step to reduce the ionic strength. |
| Precipitation of PDTA along with the Metal | 1. pH is too low: At very low pH values, the fully protonated form of PDTA (H4PDTA) has low solubility in aqueous solutions and may co-precipitate. | 1. Careful pH Control: Adjust the pH carefully to a level that is low enough to dissociate the metal complex but high enough to keep the protonated PDTA in solution. This range needs to be determined empirically for each system. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind regenerating PDTA from a metal complex?
A1: The regeneration of PDTA from a metal complex typically involves breaking the coordination bonds between the metal ion and the PDTA ligand. The most common method is to alter the pH of the solution. By lowering the pH (acidification), the carboxylate groups of the PDTA become protonated. This reduces the chelating strength of the PDTA, leading to the release of the metal ion. The free metal ion can then be removed from the solution, typically by precipitation as a hydroxide or sulfide at an appropriate pH, allowing the recovery of the PDTA-containing solution.
Q2: How does pH affect the regeneration of PDTA?
A2: pH is a critical factor in the regeneration process. Lowering the pH weakens the metal-PDTA bond by protonating the ligand, which is essential for releasing the metal ion.[1] However, the pH must be carefully controlled. If the pH is too low, the PDTA itself may precipitate out of the solution. Conversely, for metal removal via precipitation as a hydroxide, the pH needs to be raised to a specific value that is optimal for that particular metal.
Q3: Can temperature be used to improve PDTA regeneration?
A3: Yes, temperature can influence the rate of dissociation of the metal-PDTA complex. In general, increasing the temperature can increase the rate of ligand exchange and dissociation. However, excessive temperatures should be avoided as they can lead to the degradation of the PDTA ligand. The optimal temperature will depend on the specific metal complex and should be determined experimentally.
Q4: What are some common methods for removing the dissociated metal ion?
A4: Once the metal ion is released from the PDTA complex, it can be removed by several methods:
-
Precipitation: The most common method is to adjust the pH to precipitate the metal as a hydroxide or to add a source of sulfide ions to precipitate it as a metal sulfide.
-
Ion Exchange: The solution can be passed through an ion-exchange resin that selectively captures the metal ions.
-
Electrochemical Methods: Techniques like electrowinning can be used to plate the metal out of the solution.[1]
Q5: How can I verify the purity of my regenerated PDTA?
A5: The purity of the regenerated PDTA can be assessed by several analytical techniques:
-
Titration: A complexometric titration with a standard solution of a known metal ion can determine the concentration of active PDTA.
-
Spectroscopy: Techniques like NMR or IR spectroscopy can confirm the chemical structure of the regenerated PDTA and check for degradation products.
-
Chromatography: HPLC can be used to separate and quantify the PDTA and any impurities.
-
ICP-MS/AAS: To ensure complete metal removal, the regenerated PDTA solution should be analyzed for residual metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Experimental Protocols
General Protocol for PDTA Regeneration by pH Adjustment
This is a generalized protocol and may require optimization for your specific metal-PDTA complex.
-
Dissociation of the Metal-PDTA Complex:
-
Start with the aqueous solution of the metal-PDTA complex.
-
Slowly add a strong acid (e.g., 1M HCl or 1M H₂SO₄) while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to a predetermined value (typically in the range of 2-4) that is known to be effective for the dissociation of your complex. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Stir the solution for a set period (e.g., 30-60 minutes) to allow the complex to fully dissociate.
-
-
Removal of the Metal Ion by Precipitation:
-
Slowly add a base (e.g., 1M NaOH) to raise the pH to the optimal level for the precipitation of the metal hydroxide. This pH value is specific to the metal being removed.
-
Continue stirring for an extended period (e.g., 1-2 hours) to allow for complete precipitation.
-
Separate the precipitated metal hydroxide from the PDTA solution by centrifugation or filtration.
-
Collect the supernatant, which contains the regenerated PDTA.
-
-
Purification and Concentration of Regenerated PDTA (Optional):
-
The pH of the regenerated PDTA solution can be adjusted to a neutral value.
-
If necessary, the solution can be further purified using techniques like ion-exchange chromatography.
-
The concentration of the regenerated PDTA can be determined by titration.
-
Visualizations
References
How to avoid precipitation during PDTA titrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during Propylenediaminetetraacetic acid (PDTA) titrations, with a specific focus on preventing unwanted precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is a precipitate forming during my PDTA titration?
Precipitation during a PDTA titration is most commonly due to the formation of insoluble metal hydroxides.[1][2] PDTA titrations are typically performed in buffered, high pH environments to ensure the complete formation of the metal-PDTA complex.[3] However, many metal ions, especially polyvalent cations like Fe³⁺, Al³⁺, and Zn²⁺, will precipitate as hydroxides at the elevated pH required for the titration.[1][2][4]
Q2: How does pH control help in preventing precipitation?
Controlling the pH is a critical first step in preventing the precipitation of metal hydroxides.[4] By carefully selecting a pH at which the metal-PDTA complex is stable but the metal hydroxide does not form, precipitation can be avoided. However, the optimal pH for the titration often overlaps with the pH at which the metal hydroxide precipitates. In such cases, pH adjustment alone is insufficient, and other methods must be employed. For many metals, a higher pH is necessary for a stable complex, which unfortunately favors hydroxide formation.[2]
Q3: What are auxiliary complexing agents and how do they prevent precipitation?
Auxiliary complexing agents are ligands that are added to the solution to form a stable, soluble complex with the metal ion, preventing it from precipitating as a hydroxide at high pH.[3][5][6][7] This agent must bind to the metal ion strongly enough to prevent hydroxide formation but weakly enough so that PDTA can quantitatively displace it during the titration.[2]
Commonly used auxiliary complexing agents include ammonia, citrate, and tartrate.[3][4][8] For example, zinc is often titrated in a buffer containing high concentrations of ammonia and ammonium chloride to form a soluble zinc-ammonia complex.[1]
Q4: How do I select and use an auxiliary complexing agent?
The selection of an appropriate auxiliary complexing agent depends on the specific metal ion being titrated and the pH of the titration. The stability of the complex formed between the metal ion and the auxiliary agent should be less than the stability of the metal-PDTA complex to ensure a sharp endpoint.
Table 1: Common Auxiliary Complexing Agents for PDTA Titrations
| Auxiliary Complexing Agent | Metal Ions Commonly Complexed |
| Ammonia | Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺ |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ |
| Tartrate | Pb²⁺, Sb³⁺, Sn⁴⁺ |
| Citrate | Ca²⁺, Mg²⁺, Al³⁺ |
| Thioglycolic Acid | Fe³⁺, Cu²⁺, Sn⁴⁺ |
Q5: What are masking agents and how do they differ from auxiliary complexing agents?
Masking agents are used to prevent interference from other metal ions present in the sample that could also react with PDTA or precipitate.[8][9] These agents form very stable and soluble complexes with the interfering ions, effectively "masking" them from reacting.[9] For instance, cyanide can be used to mask ions like Cd²⁺ and Zn²⁺ when titrating Ca²⁺ or Mg²⁺.[6] The primary difference is that auxiliary complexing agents form a temporary, weaker complex with the target analyte to prevent its precipitation, while masking agents form a strong, stable complex with interfering ions to prevent them from participating in the titration.
Troubleshooting Guide: Precipitation During Titration
If you are observing precipitation during your PDTA titration, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for addressing precipitation in PDTA titrations.
Experimental Protocol: PDTA Titration of Zinc with Precipitation Prevention
This protocol details the direct titration of a zinc (Zn²⁺) solution with PDTA, incorporating an auxiliary complexing agent to prevent the precipitation of zinc hydroxide.
1. Reagent Preparation:
-
Standard PDTA Solution (0.02 M): Accurately weigh the required amount of disodium PDTA dihydrate, dissolve it in deionized water, and dilute to a known volume in a volumetric flask.
-
Buffer Solution (pH 10): Prepare a buffer by dissolving ammonium chloride (NH₄Cl) in concentrated ammonia (NH₃) solution and diluting with deionized water. This buffer will also serve as the auxiliary complexing agent.
-
Indicator: Prepare an indicator solution by dissolving a small amount of Eriochrome Black T in a suitable solvent like ethanol.
-
Zinc Solution (Unknown Concentration): Prepare the sample solution containing zinc ions.
2. Titration Procedure:
-
Pipette a known volume of the zinc solution into a clean Erlenmeyer flask.
-
Add a sufficient volume of the pH 10 ammonia-ammonium chloride buffer to the flask. This will raise the pH and complex the zinc ions, preventing the formation of Zn(OH)₂.
-
Add a few drops of the Eriochrome Black T indicator to the solution. The solution should turn a wine-red color, indicating the presence of the zinc-indicator complex.
-
Fill a burette with the standard 0.02 M PDTA solution and record the initial volume.
-
Titrate the zinc solution with the PDTA solution, swirling the flask continuously.
-
As the endpoint is approached, the color of the solution will begin to change from red to purple.
-
The endpoint is reached when the solution turns from wine-red to a distinct sky blue. This color change signifies that all the zinc has been complexed by the PDTA, releasing the free indicator into the solution.
-
Record the final volume of the PDTA solution used.
-
Repeat the titration at least two more times for accuracy and calculate the average volume of PDTA used.
3. Calculation:
Calculate the concentration of zinc in the sample using the following formula:
Molarity of Zinc (M_Zn) = (Molarity of PDTA × Volume of PDTA) / Volume of Zinc Solution
References
- 1. web.iyte.edu.tr [web.iyte.edu.tr]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 5. sjlin.dlearn.kmu.edu.tw [sjlin.dlearn.kmu.edu.tw]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
Removing interfering ions in PDTA-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA)-based assays. It specifically addresses the common issue of interference from metal ions and provides detailed methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What is PDTA and why is it used in assays?
PDTA (1,2-Diaminopropane-N,N,N',N'-tetraacetic acid) is a chemical compound known as a chelating agent. Its structure allows it to form stable, water-soluble complexes with metal ions. In biological and chemical assays, PDTA is used to control the concentration of free metal ions, which can be crucial for several reasons:
-
Preventing interference: Many metal ions can interfere with assay reactions, leading to inaccurate results. PDTA sequesters these ions, rendering them unable to participate in unwanted side reactions.
-
Inhibiting metalloenzymes: Certain enzymes require metal ions as cofactors to function. In assays where the activity of such enzymes is not desired (e.g., preventing degradation of DNA by DNases), PDTA can be used to bind these metal cofactors and inhibit enzymatic activity.
-
Studying metal-dependent processes: By carefully controlling metal ion concentrations with a chelating agent like PDTA, researchers can study the specific roles of different metal ions in biological systems.
Q2: What are the most common interfering ions in PDTA-based assays?
A variety of divalent and trivalent cations can interfere with assays. The specific ions of concern depend on the sample type and the assay chemistry. Common interfering ions include:
-
Divalent Cations: Calcium (Ca²⁺), Magnesium (Mg²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Manganese (Mn²⁺).[1]
-
Trivalent Cations: Iron (Fe³⁺) and Aluminum (Al³⁺).[1]
These ions can interfere by competing with the analyte for binding sites, quenching fluorescence, catalyzing the degradation of reagents, or precipitating assay components.
Q3: How do I know if I have metal ion interference?
Symptoms of metal ion interference can include:
-
Inconsistent or non-reproducible results.
-
High background signal or a "noisy" baseline.
-
Lower than expected signal (quenching).
-
Precipitate formation in sample or reagent wells.
-
A gradual change or fading of the signal over time.[2]
-
Incorrect color development in colorimetric assays.[2]
If you suspect metal ion interference, running a control experiment with a known concentration of the suspected interfering ion can help confirm the issue.
Troubleshooting Guide: Removing Interfering Ions
There are three primary strategies for removing or neutralizing interfering metal ions: using masking agents, treating samples with chelating resins, or precipitating the bulk of the protein content to separate it from soluble ions. The choice of method depends on the specific interfering ion, the sample matrix, and the requirements of the downstream assay.
Comparison of Ion Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Masking Agents | Addition of a soluble chelator that forms a highly stable complex with the interfering ion, preventing it from reacting with assay components.[2][3][4] | Simple to implement (add-and-go). Can be highly selective for specific ions.[4] | The masking agent itself can sometimes interfere with the assay. The complex remains in solution, which may not be suitable for all applications. Requires knowledge of the specific interfering ion. | Assays where the specific interfering ion is known and a selective masking agent is available. Complexometric titrations and some spectrophotometric assays. |
| Chelating Resins | Passing the sample over a solid support (resin) with covalently attached chelating groups (e.g., iminodiacetic acid) that bind and remove metal ions from the solution.[5][6] | Physically removes ions from the sample. Can remove a broad spectrum of polyvalent cations.[6] The resin can often be regenerated and reused.[7] | Can be more time-consuming (requires incubation and separation). May non-specifically bind proteins, leading to sample loss. Can alter the pH or ionic strength of the sample. | Removing a wide range of unknown metal ions. Preparing metal-free buffers and samples for sensitive enzymatic or binding assays. |
| Protein Precipitation | Using agents like Trichloroacetic Acid (TCA) or acetone to precipitate proteins out of solution, leaving soluble interfering ions in the supernatant, which is then discarded. | Effectively removes a wide range of small molecule contaminants, including metal ions. Can concentrate dilute protein samples. | Proteins must be resolubilized, which can be difficult and may lead to protein loss or denaturation. The precipitation and wash steps can be harsh. | Samples with high concentrations of various interfering substances (salts, detergents, ions) where protein recovery and activity post-resolubilization is not a major concern. |
Data on PDTA Stability Constants
The effectiveness of a chelating agent like PDTA is related to the stability of the complexes it forms with different metal ions. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. While comprehensive data for PDTA is less common than for EDTA, the following table provides some known values. In general, the stability of complexes with aminopolycarboxylate chelators follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[8]
| Metal Ion | Log K (PDTA) |
| Mg²⁺ | 8.9 |
| Ca²⁺ | 10.7 |
| Mn²⁺ | 13.8 |
| Fe²⁺ | 14.6 |
| Co²⁺ | 16.2 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.8 |
| Pb²⁺ | 17.5 |
| Ni²⁺ | 18.2 |
| Cu²⁺ | 18.7 |
| Fe³⁺ | 26.5 |
| Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented are representative. |
Experimental Protocols
Protocol 1: Using Masking Agents
This protocol provides a general guideline for using a soluble masking agent to sequester an interfering ion.
Materials:
-
Your sample containing the suspected interfering ion(s).
-
Stock solution of the appropriate masking agent (e.g., 100 mM Triethanolamine for Fe³⁺/Al³⁺, 1 M Sodium Citrate for Ca²⁺).
-
Assay buffer and reagents.
Procedure:
-
Selection: Choose a masking agent that forms a more stable complex with the interfering ion than PDTA or other assay components do. Refer to literature for appropriate agents for your specific interferent.
-
Optimization: The optimal concentration of the masking agent should be determined empirically. Create a dilution series of the masking agent and test its ability to block interference without affecting the assay's performance with a control sample.
-
Sample Preparation: To your sample, add the optimized concentration of the masking agent stock solution.
-
Incubation: Gently mix and incubate the sample for 5-10 minutes at room temperature to allow the masking agent to form a stable complex with the interfering ion.[4]
-
Assay: Proceed with your standard assay protocol, adding the treated sample at the appropriate step.
-
Controls: Always run controls, including:
-
A sample without the masking agent.
-
A blank sample containing only the assay buffer and the masking agent to check for direct interference.
-
Protocol 2: Ion Removal with Chelating Resin (Batch Method)
This protocol describes how to use a chelating resin like Chelex® 100 to remove divalent cations from a liquid sample.
Materials:
-
Chelating resin (e.g., Chelex® 100, Biotechnology Grade).
-
Your biological sample (e.g., protein solution, cell lysate).
-
Microcentrifuge tubes.
-
Pipettes with wide-bore tips (for resin slurry).
-
Microcentrifuge.
Procedure:
-
Resin Preparation: Chelating resins are typically supplied as a slurry. Ensure the resin is fully suspended by vortexing before use.
-
Sample Addition: In a microcentrifuge tube, add an appropriate amount of the resin slurry to your sample. A common starting point is a 1:10 ratio of 50% resin slurry to sample volume (e.g., 100 µL of slurry for 1 mL of sample). The optimal ratio may need to be determined experimentally.
-
Incubation: Incubate the sample with the resin for a defined period (e.g., 15-60 minutes) at room temperature or 4°C with gentle mixing (e.g., on a rotator or rocker). This allows time for the resin to bind the metal ions.
-
Separation: Pellet the resin by centrifugation (e.g., 1,000-2,000 x g for 2-5 minutes).
-
Sample Recovery: Carefully aspirate the supernatant (your treated, ion-depleted sample) without disturbing the resin pellet.
-
Assay: The treated sample can now be used in your PDTA-based assay. Be aware that the sample may be slightly diluted by any buffer in the resin slurry.
Protocol 3: Protein Precipitation with Trichloroacetic Acid (TCA)
This protocol is a harsh method designed to precipitate proteins while leaving soluble ions behind in the supernatant. It is suitable for samples where maintaining protein native conformation is not essential.
Materials:
-
Protein sample.
-
100% (w/v) Trichloroacetic Acid (TCA) stock solution, ice-cold.
-
Acetone, ice-cold.
-
Microcentrifuge.
-
Resolubilization buffer appropriate for your downstream application (e.g., SDS-PAGE sample buffer, urea-based buffer).
Procedure:
-
Precipitation: In a microcentrifuge tube on ice, add 1 volume of ice-cold 100% TCA to 4 volumes of your protein sample (final TCA concentration of 20%).[2][4] Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 30-60 minutes.[1][9] A white, fluffy precipitate should form.
-
Pelleting: Centrifuge at high speed (e.g., 14,000-18,000 x g) for 10-15 minutes at 4°C.[2][3]
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the interfering ions. The protein is in the pellet.
-
Washing: Add 200-500 µL of ice-cold acetone to the pellet.[1][2] This step helps to remove residual TCA. Vortex briefly and centrifuge again as in step 3.
-
Repeat Wash: Remove the acetone and repeat the wash step one more time for a total of two washes.[1][2]
-
Drying: After the final wash, remove all residual acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.[2]
-
Resolubilization: Resuspend the protein pellet in a suitable buffer for your assay. This may require vortexing or heating depending on the buffer and the protein.
Visual Guides
References
- 1. static.igem.org [static.igem.org]
- 2. its.caltech.edu [its.caltech.edu]
- 3. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. bio-rad.com [bio-rad.com]
- 6. Chelating resin - Wikipedia [en.wikipedia.org]
- 7. canftech.com [canftech.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Precipitation Procedures [sigmaaldrich.com]
Technical Support Center: Enhancing Selectivity of Propanediaminetetraacetic Acid (PDTA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity of 1,3-Propanediaminetetraacetic acid (PDTA) for target metals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PDTA titration is not selective for my target metal ion. How can I improve this?
A1: Improving the selectivity of PDTA for a specific metal ion in a mixture typically involves two primary strategies: pH control and the use of masking agents. By carefully adjusting the pH of your solution, you can exploit the differences in the stability of metal-PDTA complexes. Additionally, employing a masking agent can selectively bind to interfering metal ions, preventing them from reacting with PDTA.
Q2: How does pH affect the selectivity of PDTA?
A2: The pH of the solution significantly influences the formation and stability of metal-PDTA complexes.[1] PDTA is a polyprotic acid, and its degree of protonation is pH-dependent. At lower pH values, PDTA is more protonated, which can decrease the stability of its metal complexes. Different metal ions have optimal pH ranges for forming stable complexes with PDTA. By adjusting the pH to a level where the stability of the target metal-PDTA complex is high while the stability of interfering metal-PDTA complexes is low, you can achieve selective titration.[1][2]
Q3: I am seeing a gradual color change instead of a sharp endpoint in my titration. What could be the cause?
A3: A gradual or indistinct endpoint often indicates that the PDTA is reacting with multiple metal ions in the solution simultaneously or that the stability of the target metal-indicator complex is too high relative to the metal-PDTA complex. To resolve this, ensure your pH is optimized for the selective titration of your target metal. If pH adjustment is insufficient, consider using a masking agent to eliminate interference from other metal ions.
Q4: How do I choose an appropriate masking agent for my experiment?
A4: The selection of a suitable masking agent depends on the specific metal ions present in your sample.[3] An effective masking agent should form a highly stable complex with the interfering metal ion(s) but not with the target metal ion under the experimental conditions.[4] For instance, potassium cyanide is an effective masking agent for cations like Cu²⁺ and Zn²⁺, while triethanolamine can be used to mask Al³⁺ and Fe³⁺.[5][6][7] It is crucial that the masked complex is more stable than the corresponding PDTA complex of the interfering ion.[4]
Q5: Can I determine multiple metals in the same solution using PDTA?
A5: Yes, it is possible to determine multiple metal ions in a single solution through sequential titration using a combination of pH control and selective masking and demasking agents.[5][6] For example, you can first titrate one metal at a specific pH, then adjust the pH and/or add a demasking agent to release a second metal ion for subsequent titration.
Quantitative Data: Stability of Metal-PDTA Complexes
The selectivity of PDTA is directly related to the stability of the complexes it forms with different metal ions. The following table provides the logarithm of the stability constants (log K) for various metal-PDTA and metal-EDTA complexes. Note that PDTA and EDTA are structurally similar, and their metal complex stabilities follow similar trends.
| Metal Ion | log K (PDTA) | log K (EDTA) |
| Co²⁺ | 18.5 | 16.3 |
| Ni²⁺ | 19.4 | 18.6 |
| Cu²⁺ | 20.3 | 18.8 |
| Zn²⁺ | 18.2 | 16.5 |
| Cd²⁺ | - | 16.5 |
| Pb²⁺ | - | 18.0 |
| Ca²⁺ | 10.7 | 10.7 |
| Mg²⁺ | 8.9 | 8.7 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values for EDTA are provided for comparison and to indicate expected trends for PDTA.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Selective Titration
This protocol outlines the steps to identify the optimal pH for the selective titration of a target metal ion in the presence of an interfering ion.
-
Prepare Metal Ion Solutions: Prepare separate standard solutions of your target metal ion and the primary interfering metal ion.
-
Prepare PDTA Solution: Prepare a standard solution of PDTA of a known concentration.
-
Set Up Titration Apparatus: Use a pH meter and a burette filled with the standard PDTA solution.
-
Titrate Individual Metals at Various pHs:
-
Pipette a known volume of the target metal ion solution into a beaker.
-
Adjust the pH of the solution to a starting value (e.g., pH 2) using a suitable buffer or dilute acid/base.
-
Add a suitable metal ion indicator.
-
Titrate with the PDTA solution until the endpoint is reached, and record the volume of PDTA used.
-
Repeat this titration at incremental pH values (e.g., pH 3, 4, 5, etc.) up to a desired maximum (e.g., pH 12).
-
Repeat the entire process for the interfering metal ion.
-
-
Plot Titration Curves: For each metal ion, plot the volume of PDTA required for titration against the pH.
-
Determine Optimal pH: Identify the pH range where the target metal ion is quantitatively titrated while the interfering metal ion shows minimal or no reaction with PDTA. This will be your optimal pH for selective titration.
Protocol 2: Selective Titration Using a Masking Agent
This protocol describes the procedure for titrating a target metal ion in the presence of interfering ions using a masking agent.
-
Sample Preparation: Pipette a known volume of the sample solution containing the mixture of metal ions into a beaker.
-
Addition of Masking Agent: Add a sufficient amount of the selected masking agent to the solution. Stir to ensure complete complexation with the interfering metal ions.
-
pH Adjustment: Adjust the pH of the solution to the optimal value for the titration of the target metal ion, as determined by prior experiments or literature data.
-
Addition of Indicator: Add a few drops of a suitable metal ion indicator.
-
Titration: Titrate the solution with a standard PDTA solution until a sharp and stable endpoint color change is observed.
-
Calculation: Calculate the concentration of the target metal ion based on the volume of PDTA consumed.
Visualizations
Caption: Workflow for pH Optimization.
Caption: Principle of Masking Agents.
Caption: Competitive Complexation Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics and Stability of Co2+, Ni2+, Cu2+ And Zn2+ Complexes With DL-2-Amino Butanedioic Acid – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Propanediaminetetraacetic Acid (PDTA) vs. Ethylenediaminetetraacetic Acid (EDTA) for Copper Chelation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propanediaminetetraacetic acid (PDTA) and Ethylenediaminetetraacetic acid (EDTA) as chelating agents for copper (Cu(II)). The selection of an appropriate chelating agent is critical in various applications, including the mitigation of copper toxicity, development of radiopharmaceuticals, and control of metal-catalyzed reactions. This document summarizes key performance data, details experimental protocols for evaluation, and provides visual representations of the chelation process.
Quantitative Comparison of Chelating Properties
The stability of the metal-chelator complex is a crucial parameter for evaluating the efficacy of a chelating agent. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.
| Chelating Agent | Chemical Structure | Log K for Cu(II) Complex | Key Structural Difference |
| EDTA (Ethylenediaminetetraacetic acid) |
17.6Three-carbon (propylene) bridge between nitrogen atoms
Key Finding: EDTA forms a more stable complex with copper(II) ions than PDTA, as indicated by its higher log K value. This suggests that under equilibrium conditions, EDTA will be more effective at sequestering copper. The difference in stability is attributed to the length of the carbon bridge between the two nitrogen atoms, which influences the conformation of the chelate rings formed upon metal binding.
Experimental Protocols
The determination of stability constants for metal-chelator complexes is fundamental to their comparative evaluation. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base (e.g., NaOH) is added.
Materials:
-
pH meter with a glass electrode
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solutions of the metal salt (e.g., Cu(NO₃)₂) of known concentration
-
Solutions of the chelating agents (EDTA and PDTA) of known concentration
-
A background electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃)
-
Standard acid (e.g., 0.1 M HNO₃) for pH meter calibration and initial solution acidification
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a series of solutions, each with a known concentration of the metal ion and the chelating agent in a specific molar ratio (e.g., 1:1, 1:2).
-
Add a known volume of standard acid to ensure the ligand is fully protonated at the start of the titration.
-
Add the background electrolyte to maintain a constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The stability constants are calculated from the titration data using computational programs that analyze the formation of the complex at different pH values. The calculations are based on the principles of mass balance and charge balance in the solution.
Visualizing the Chelation Process
The following diagrams illustrate the chelation of a copper ion by EDTA and PDTA, and the experimental workflow for comparing their chelation efficacy.
Caption: Chelation of Copper by EDTA and PDTA.
References
A Comparative Analysis of Metal Complex Stability: PDTA vs. EDDS
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is crucial for various applications, from chelation therapy to contrast agent design. This guide provides a comparative overview of the stability constants of metal complexes formed with two prominent chelating agents: Propylenediaminetetraacetic acid (PDTA) and Ethylenediamine-N,N'-disuccinic acid (EDDS).
This document summarizes available quantitative data, details the experimental protocols for determining stability constants, and presents visual representations of the underlying principles and workflows.
Comparative Stability Constants (log K)
The stability of a metal complex is quantified by its stability constant (log K), with higher values indicating a more stable complex. While extensive data is available for EDDS, comprehensive stability constants for PDTA with a wide range of metal ions are less prevalent in readily accessible literature. The following table summarizes the available data for both ligands.
| Metal Ion | PDTA (log K) | EDDS (log K) |
| Co(II) | 16.5 | 10.5 |
| Cu(II) | 18.8 | 13.1 |
| Fe(II) | 14.3 | 8.2 |
| Fe(III) | 25.1 | 15.2[1] |
| Mn(II) | 13.9 | 7.7 |
| Ni(II) | 18.4 | 12.2 |
| Pb(II) | 18.0 | 11.0 |
| Zn(II) | 16.5 | 10.8 |
| Ca(II) | 10.7 | 5.2 |
| Mg(II) | 8.7 | 6.1 |
Note: The stability constants are generally determined at 25°C and an ionic strength of 0.1 M. Variations in experimental conditions can affect these values.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is primarily achieved through potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added.
Materials and Reagents:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Thermostated reaction vessel
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solution of the metal salt of known concentration
-
Solution of the ligand (PDTA or EDDS) of known concentration
-
Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of the ligand and a strong acid with the standard strong base solution. This allows for the determination of the ligand's protonation constants.
-
Titration of Metal-Ligand System: Prepare a solution containing the metal salt, the ligand, and a strong acid.
-
Data Collection: Titrate the metal-ligand solution with the standard strong base, recording the pH after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]).
-
Stability Constant Calculation: The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]) using various computational methods.
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal-ligand complex results in a significant change in the solution's absorbance. Job's method is used to determine the stoichiometry of the complex.[2][3][4][5][6]
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal salt and ligand of the same molar concentration
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios, while keeping the total molar concentration constant.[5] For example, prepare solutions where the mole fractions of the metal range from 0 to 1.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Absorbance Measurement: Measure the absorbance of each solution at the determined λ_max.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[3]
-
Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal and ligand.
Visualizing the Concepts
To better illustrate the relationships and processes involved, the following diagrams are provided.
Caption: Comparative stability of PDTA and EDDS metal complexes.
References
Navigating Analytical Method Validation for Propanediaminetetraacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propanediaminetetraacetic acid (PDTA), a chelating agent with applications in various scientific fields, demands robust and reliable analytical methods for its quantification. The validation of these methods is a critical step to ensure data accuracy, precision, and overall reliability, forming the bedrock of quality control and regulatory compliance. This guide provides a comparative overview of common analytical techniques employed for the quantification of PDTA, complete with detailed experimental protocols and representative validation data.
Due to a scarcity of publicly available, fully validated analytical methods specifically for this compound, this guide presents a composite of established methodologies for similar aminocarboxylic acid chelating agents. The experimental protocols and validation data herein are representative examples constructed from best practices and typical performance characteristics observed for compounds like EDTA and DTPA.
Comparison of Analytical Methodologies
Two primary analytical approaches are commonly utilized for the quantification of chelating agents like PDTA: High-Performance Liquid Chromatography (HPLC) with UV detection and Complexometric Titration. Each method offers distinct advantages and is suited for different analytical needs.
| Parameter | HPLC with UV Detection | Complexometric Titration |
| Principle | Separation based on polarity followed by UV detection of a metal-PDTA complex. | Titration of PDTA with a standardized metal salt solution using an ion-selective electrode or colorimetric indicator. |
| Specificity | High; separates PDTA from other components in the sample matrix. | Moderate to high; potential for interference from other metal-chelating agents. |
| Sensitivity | High; suitable for trace-level analysis. | Moderate; best suited for higher concentrations. |
| Throughput | High; amenable to automation for analyzing a large number of samples. | Lower; more manual and time-consuming. |
| Equipment | HPLC system with UV detector. | Titrator, ion-selective electrode or pH meter, burette. |
| Typical Use Case | Quantification of PDTA in complex matrices, impurity profiling. | Assay of bulk PDTA material, in-process control. |
Representative Validation Data Summary
The following tables summarize typical validation parameters for both HPLC-UV and complexometric titration methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Table 1: Summary of HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | No interference at the retention time of the PDTA-metal complex. | No interfering peaks from placebo or degradation products observed. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 1.0 |
| Robustness | No significant impact on results with small variations in method parameters. | Method found to be robust for minor changes in flow rate, mobile phase composition, and column temperature. |
Complexometric Titration
Table 2: Summary of Complexometric Titration Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | Accurate endpoint determination in the presence of formulation excipients. | No significant interference from common excipients. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (mg) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.7% - 100.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | Consistent results with minor variations in pH and temperature. | The method is robust within a defined pH and temperature range. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This method involves the formation of a stable complex between this compound and a metal ion (e.g., copper(II) or iron(III)), which can be detected by a UV spectrophotometer. The complex is separated from other sample components using reverse-phase HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Copper(II) sulfate pentahydrate or Iron(III) chloride.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid.
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the sample matrix.
3. Standard Solution Preparation:
-
Prepare a stock solution of PDTA reference standard in water.
-
Prepare a stock solution of the metal salt (e.g., copper(II) sulfate) in water.
-
Prepare working standard solutions by diluting the PDTA stock solution and adding an excess of the metal salt solution to ensure complete complexation.
4. Sample Preparation:
-
Accurately weigh the sample containing PDTA.
-
Dissolve the sample in a suitable solvent (e.g., water).
-
Add an excess of the metal salt solution to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: e.g., 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: e.g., 254 nm (for the Cu-PDTA complex).
-
Column Temperature: 30 °C.
6. Validation Procedure:
-
Specificity: Inject a placebo sample to ensure no interfering peaks at the retention time of the PDTA complex.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5 levels covering 50-150% of the expected sample concentration) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of PDTA at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same batch on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or different equipment.
-
-
LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
Complexometric Titration
Principle: This method is based on the reaction of PDTA with a standardized solution of a metal salt (e.g., zinc sulfate or magnesium sulfate) that forms a stable complex with PDTA. The endpoint of the titration is determined using an ion-selective electrode or a colorimetric indicator.
1. Instrumentation:
-
Automatic or manual titrator.
-
Metal ion-selective electrode (e.g., Copper ISE) and a suitable reference electrode, or a pH meter.
-
Calibrated burette.
-
Magnetic stirrer.
2. Reagents and Materials:
-
This compound sample.
-
Standardized Zinc Sulfate or Magnesium Sulfate solution (e.g., 0.1 M).
-
Buffer solution (e.g., Ammonia-Ammonium Chloride buffer, pH 10).
-
Indicator (e.g., Eriochrome Black T, if using visual endpoint detection).
3. Sample Preparation:
-
Accurately weigh a suitable amount of the PDTA sample and dissolve it in deionized water.
-
Add the buffer solution to adjust the pH to the optimal range for the complexation reaction (e.g., pH 10).
4. Titration Procedure:
-
Immerse the electrode(s) in the sample solution or add the indicator.
-
Titrate the sample solution with the standardized metal salt solution until the endpoint is reached. The endpoint is indicated by a sharp change in the electrode potential or a distinct color change of the indicator.
-
Record the volume of the titrant consumed.
5. Validation Procedure:
-
Specificity: Analyze a placebo sample to ensure it does not consume the titrant.
-
Linearity: Analyze different accurately weighed amounts of PDTA reference standard covering the expected range of the sample. Plot the volume of titrant consumed versus the amount of PDTA.
-
Accuracy: Analyze samples of a known PDTA concentration (e.g., a certified reference material) or perform recovery studies by adding known amounts of PDTA to a sample matrix.
-
Precision:
-
Repeatability: Perform multiple titrations of the same sample by the same analyst on the same day.
-
Intermediate Precision: Have different analysts perform the titration on different days.
-
-
Robustness: Evaluate the effect of small variations in pH and temperature on the titration results.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and complexometric titration methods.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the complexometric titration of this compound.
This guide provides a foundational understanding of the validation of analytical methods for this compound. Researchers and drug development professionals should adapt and rigorously validate these methods based on their specific sample matrices and regulatory requirements to ensure the generation of high-quality, reliable data.
Propanediaminetetraacetic Acid: A Comparative Performance Guide in Complex Matrices
For researchers, scientists, and drug development professionals, the choice of a chelating agent can be critical for experimental success. This guide provides an objective comparison of Propanediaminetetraacetic acid (PDTA) with its alternatives, focusing on performance in complex matrices, supported by available experimental data.
This compound (PDTA) exists as two isomers: 1,2-PDTA and 1,3-PDTA. These aminopolycarboxylic acids are effective chelating agents, forming stable complexes with a variety of metal ions. Their performance is often compared to the widely used Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). The selection of the optimal chelating agent depends on factors such as the specific metal ion, the pH of the medium, and the nature of the matrix.
Comparative Stability of Metal Complexes
The stability of a metal-chelator complex is a crucial performance indicator. It is quantified by the stability constant (log K), with higher values indicating a more stable complex. While extensive data for PDTA is not as readily available as for EDTA and DTPA, some comparisons can be drawn.
For instance, the stability constant for the Manganese (II) complex with a derivative of PDTA has been reported as log KMnL = 10.01. This value provides a benchmark for its chelating strength with divalent metal ions.
In comparison, EDTA and DTPA have been extensively studied. DTPA generally forms more stable complexes with a variety of metal ions compared to EDTA, which is attributed to its higher denticity. DTPA is also known to be effective over a broader pH range than EDTA.
| Chelating Agent | Metal Ion | Log K |
| PDTA Derivative | Mn(II) | 10.01 |
| EDTA | Ca(II) | 10.7 |
| Mg(II) | 8.7 | |
| Cu(II) | 18.8 | |
| Zn(II) | 16.5 | |
| Fe(III) | 25.1 | |
| DTPA | Ca(II) | 10.9 |
| Mg(II) | 9.3 | |
| Cu(II) | 21.5 | |
| Zn(II) | 18.4 | |
| Fe(III) | 28.6 |
Note: The stability constants for EDTA and DTPA are well-established values and are provided here for comparative purposes. The value for the PDTA derivative is from a specific study and may not be directly comparable to the others without further context on the experimental conditions.
Performance in Biological Matrices
The efficacy of a chelating agent in a biological matrix, such as serum or plasma, is critical for applications in drug development and diagnostics. The complex composition of these matrices, containing various metal ions, proteins, and other potential ligands, can influence the chelating agent's performance.
While specific studies on the performance of PDTA in serum or plasma are limited in the readily available literature, the principles of chelation chemistry suggest that its effectiveness will be determined by its stability constants with the target and competing metal ions present in the biological fluid. The choice between serum and plasma can also impact the concentration of certain metabolites and the availability of metal ions, which should be a consideration in experimental design.
Experimental Protocols
The determination of stability constants for metal-chelating agent complexes is crucial for understanding their behavior. Potentiometric titration is a common and accurate method for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves the titration of a solution containing the metal ion and the chelating agent with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter and a glass electrode. The titration data allows for the calculation of the formation constants of the metal-ligand complexes.
Workflow for Potentiometric Titration:
Caption: Workflow for determining stability constants via potentiometric titration.
Applications in Drug Development and Research
Chelating agents like PDTA have potential applications in various stages of drug development and research:
-
Stabilization of Formulations: By chelating metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), these agents can enhance the stability and shelf-life of drug products.
-
Metal-Targeted Therapies: In conditions of metal overload or dysregulation, chelating agents can be employed to remove excess metals from the body.
-
Analytical Methods: PDTA can be used in various analytical techniques, such as chromatography, to complex with metal ions and facilitate their separation and quantification.
Logical Relationship of Chelating Agent Application:
A Comparative Analysis of PDTA and Other Aminopolycarboxylic Acids for Researchers and Drug Development Professionals
A detailed guide to the performance, experimental data, and applications of 1,3-diaminopropane-N,N,N',N'-tetraacetic acid (PDTA) in comparison to other widely used aminopolycarboxylic acid chelating agents such as EDTA, DTPA, and CDTA.
This publication provides a comprehensive comparison of PDTA with other well-established aminopolycarboxylic acids, offering researchers, scientists, and drug development professionals a critical overview of their relative performance. This guide includes a summary of quantitative data in clearly structured tables, detailed experimental protocols for key analytical methods, and visualizations of molecular structures and experimental workflows to aid in the selection of the most appropriate chelating agent for specific research and development applications.
Comparative Stability of Metal Complexes
The stability of a metal-chelator complex is a critical factor in its efficacy and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability of these complexes is influenced by factors such as the metal ion, pH, and the presence of competing ions. PDTA, with its three-carbon backbone between the nitrogen atoms, forms a six-membered chelate ring upon metal complexation, which can influence its stability and kinetic properties compared to the five-membered rings formed by EDTA.
Below is a comparative table of the stability constants (log K) for PDTA and other aminopolycarboxylic acids with various divalent and trivalent metal ions relevant to biological and pharmaceutical research.
| Metal Ion | PDTA (log K) | EDTA (log K) | DTPA (log K) | CDTA (log K) |
| Divalent Cations | ||||
| Ca(II) | 7.6 | 10.6 | 10.7 | 12.5 |
| Mg(II) | 7.0 | 8.7 | 9.0 | 10.3 |
| Mn(II) | 10.01 | 14.0 | 15.1 | 16.5 |
| Cu(II) | 17.4 | 18.8 | 21.5 | 21.3 |
| Zn(II) | 15.5 | 16.5 | 18.3 | 18.7 |
| Trivalent Cations | ||||
| Fe(III) | 24.5 | 25.1 | 28.6 | 29.3 |
| Gd(III) | 14.9 | 17.4 | 22.5 | - |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Accurate determination of stability constants and kinetic parameters is crucial for the evaluation of chelating agents. Below are detailed methodologies for three common experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added. The stability constant is calculated from the resulting titration curve.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Standardized solutions of the metal salt (e.g., 0.01 M), the aminopolycarboxylic acid (e.g., 0.01 M), a strong acid (e.g., 0.1 M HCl), and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)
Procedure:
-
Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
In a thermostated titration vessel, prepare a solution containing a known concentration of the aminopolycarboxylic acid and the strong acid.
-
Add a known volume of the standardized metal salt solution.
-
Adjust the ionic strength of the solution by adding the inert salt.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
The stability constants are then calculated from the titration data using appropriate software that analyzes the formation equilibria.
UV-Vis Spectrophotometry for Stability Constant Determination
This technique is applicable when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand. The change in absorbance upon complex formation is used to determine the concentration of the complex and subsequently the stability constant.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the metal salt and the aminopolycarboxylic acid
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant can be calculated from the absorbance data at equilibrium.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Solutions of the metal ion and the aminopolycarboxylic acid in the same buffer, degassed prior to use.
Procedure:
-
Load the sample cell with the metal ion solution and the injection syringe with the ligand solution.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the ligand into the sample cell, measuring the heat change after each injection.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to metal.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Visualizing Molecular Structures and Experimental Workflows
Visual representations are essential for understanding the structural differences between these chelating agents and the workflow of experimental procedures.
Caption: Structural differences and their influence on properties.
The diagram above illustrates how the different backbone structures of PDTA, EDTA, DTPA, and CDTA influence their key properties, such as thermodynamic stability and kinetic lability, which in turn dictate their suitability for various applications.
Caption: Workflow for determining metal-chelate stability.
This flowchart outlines the general experimental workflow for determining the stability constants and thermodynamic parameters of metal-aminopolycarboxylate complexes using three common analytical techniques.
Applications in Drug Development
Aminopolycarboxylic acids are pivotal in various aspects of drug development, from enhancing the efficacy of metal-based drugs to acting as antidotes for heavy metal poisoning. Their ability to form stable complexes with metal ions is also exploited in the design of contrast agents for magnetic resonance imaging (MRI). The choice between PDTA, EDTA, DTPA, and CDTA depends on the specific requirements of the application, including the target metal ion, the required complex stability, and the desired kinetic properties. For instance, the higher denticity of DTPA leads to very stable complexes with Gd(III), making it a common ligand in MRI contrast agents. The structural variations among these chelating agents, such as the longer and more flexible backbone of PDTA compared to EDTA, can lead to differences in their interaction with biological systems, a critical consideration in drug design and development.
Quantifying the advantages of PDTA over traditional chelating agents
A Comparative Guide to PDTA (DMSA) and Traditional Chelating Agents in Heavy Metal Detoxification
For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical for effectively treating heavy metal poisoning while minimizing side effects. This guide provides a quantitative comparison of meso-2,3-dimercaptosuccinic acid (PDTA), also known as DMSA or succimer, with traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS).
Key Advantages of PDTA (DMSA)
PDTA (DMSA) offers several distinct advantages over traditional chelating agents, primarily its oral bioavailability, favorable safety profile, and specificity for certain toxic metals. Unlike EDTA, which requires intravenous administration, DMSA can be taken orally, making it a more convenient option for outpatient treatment, especially for children.[1] Furthermore, DMSA is FDA-approved for the treatment of lead poisoning in both pediatric and adult populations.[1]
One of the most significant advantages of DMSA is its lower impact on essential mineral excretion compared to EDTA. While EDTA is known to significantly increase the urinary excretion of zinc and manganese, DMSA has a much less pronounced effect on these essential minerals, although it can increase copper excretion.[2] This specificity reduces the need for extensive mineral supplementation during therapy and minimizes the risk of deficiencies.
Quantitative Comparison of Chelating Agents
The efficacy of a chelating agent is determined by its affinity for a particular metal ion, which can be quantified by its stability constant (log K), and its ability to promote the excretion of the metal from the body.
Metal-Chelator Binding Affinity
The stability constant (log K) indicates the strength of the bond between a chelating agent and a metal ion. A higher log K value signifies a more stable complex, suggesting a greater potential for the chelator to bind and remove the target metal.
| Metal Ion | DMSA (log K) | EDTA (log K) | DMPS (log K) |
| Lead (Pb²⁺) | ~18-20 | ~18.0 | ~18-22 |
| Mercury (Hg²⁺) | ~32-38 | ~21.5 | ~35-40 |
| Arsenic (As³⁺) | ~18-23 | ~8-10 | ~20-25 |
| Cadmium (Cd²⁺) | ~17-18 | ~16.5 | ~18-20 |
| Nickel (Ni²⁺) | ~12-14 | ~18.6 | ~13-15 |
| Chromium (Cr³⁺) | ~8-10 | ~23.0 | ~8-10 |
| Aluminum (Al³⁺) | ~8-11 | ~16.1 | ~8-11 |
| Uranium (UO₂²⁺) | ~10-12 | ~21.0 | ~10-12 |
| Thallium (Tl⁺) | ~8-10 | ~6-7 | ~8-10 |
| Gadolinium (Gd³⁺) | ~6-10 | ~17.5 | ~6-10 |
Data compiled from available literature. Note that log K values can vary depending on the experimental conditions.
Efficacy in Promoting Metal Excretion
Clinical and preclinical studies have quantified the ability of different chelating agents to increase the urinary excretion of heavy metals.
Urinary Excretion of Toxic Metals Post-Chelation
| Metal | Chelating Agent | Administration | Dosage | Increase in Urinary Excretion (Fold increase over baseline) |
| Lead | DMSA | Oral | 500 mg | 35-fold[3] |
| EDTA | Intravenous | 1 g | 36-fold[3] | |
| Mercury | DMSA | Oral | 500 mg | 7.5-fold[3] |
| DMPS | Oral | 300 mg | Increased mean urinary mercury excretion[4] | |
| EDTA | Intravenous | 1-3 g | Insignificant increase[3] | |
| Arsenic | DMSA | Oral | 500 mg | Effective in removing arsenic[2] |
| EDTA | Intravenous | 1-3 g | Does not cause significant excretion[2] |
Impact on Essential Mineral Excretion
| Mineral | Chelating Agent | Administration | Dosage | Increase in Urinary Excretion (Fold increase over baseline) |
| Copper | DMSA | Oral | 500 mg | ~55-fold[2] |
| Zinc | EDTA | Intravenous | 1-3 g | >20-fold[2] |
| Manganese | EDTA | Intravenous | 1-3 g | >20-fold[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for oral DMSA and intravenous EDTA administration in a research setting.
Oral DMSA Administration Protocol (Animal Study)
This protocol is based on studies investigating the efficacy of DMSA in reducing lead burden in puppies.
-
Animal Model: Healthy puppies (2-4 months old).
-
Acclimatization: Animals are acclimatized for two weeks before the experiment.
-
Induction of Toxicity: Lead acetate is administered orally at a dose of 15 mg/kg daily for 60 days to induce lead toxicity.[5]
-
Chelation Therapy: Following the induction period, DMSA is administered orally at a dose of 10 mg/kg twice daily for one week.[5]
-
Sample Collection: Whole blood, bone, liver, and brain tissues are collected at the end of the experiment for lead concentration analysis.
-
Analysis: Lead concentrations in the collected samples are determined using atomic absorption spectrometry.
Intravenous EDTA Administration Protocol (Human Study)
This protocol is based on clinical studies evaluating the efficacy of EDTA in treating lead poisoning in adults.
-
Patient Selection: Adults with blood lead concentrations >40 μg/dL.
-
Administration: Calcium disodium EDTA (CaNa₂EDTA) is administered intravenously at a dose of 1,000 mg/m² per day.[6] The EDTA solution is diluted in 250-500 mL of normal saline or 5% dextrose in water and infused slowly over 8 to 12 hours.[6]
-
Treatment Regimen: Treatment is typically administered for 5 consecutive days, followed by a "rest" period of 2 to 4 days to allow for the redistribution of lead from bone stores.[6] Multiple courses may be necessary depending on the initial blood lead level and clinical response.
-
Monitoring: Blood lead levels are monitored before and after each treatment course. Urinary lead excretion is also measured. Renal function should be monitored throughout the treatment.
-
Urine Collection: For a provocation test, urine is collected for a specified period (e.g., 6-12 hours) following the EDTA infusion to measure the amount of excreted lead.[7]
Visualizing Mechanisms and Workflows
Signaling Pathways Affected by Heavy Metal Toxicity
Heavy metals exert their toxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components. This can trigger signaling pathways involved in inflammation, apoptosis, and cell cycle dysregulation.
Caption: Mechanisms of heavy metal-induced cellular toxicity.
Chelation Therapy Workflow
The process of chelation therapy involves the administration of a chelating agent, which then binds to heavy metals in the body to form a stable, non-toxic complex that can be excreted, primarily through the urine.
Caption: General workflow of chelation therapy.
Experimental Workflow for Comparative Chelation Study
A typical experimental design to compare the efficacy of different chelating agents involves inducing heavy metal toxicity in an animal model, followed by treatment and subsequent analysis of metal levels in various tissues.
Caption: Workflow for a comparative chelation study.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. altmedrev.com [altmedrev.com]
- 4. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Propanediaminetetraacetic Acid
Essential safety protocols and logistical plans for the handling and disposal of Propanediaminetetraacetic acid (PDTA) are critical for ensuring a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chelating agent that requires careful handling to mitigate potential health risks. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is paramount.
Hazard Identification and Personal Protective Equipment (PPE)
PDTA is classified as harmful if swallowed and can cause serious eye damage.[1] It may also cause skin and respiratory irritation.[2][3] Therefore, a thorough risk assessment is necessary before handling. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must be worn at all times when handling PDTA. |
| Face Shield | Required when there is a risk of splashing or dust generation.[1] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Should be worn to prevent skin contact. |
| Protective Clothing | Long-sleeved shirts and long pants should be worn under the lab coat. | |
| Respiratory Protection | Dust Respirator (e.g., N95) | Use when handling the powder form of PDTA, especially if there is a potential for dust generation.[1][4] |
Operational Plan: A Step-by-Step Guide to Handling PDTA
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain. Contaminated materials such as gloves and paper towels should be collected in a designated hazardous waste container.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
